molecular formula C55H62I4N6S2 B15557328 ToTo-3

ToTo-3

Katalognummer: B15557328
Molekulargewicht: 1378.9 g/mol
InChI-Schlüssel: ZHCARZIOVPWZCF-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ToTo-3 is a cyanine dye and an organic iodide salt. It has a role as a fluorochrome. It contains a this compound(4+).

Eigenschaften

Molekularformel

C55H62I4N6S2

Molekulargewicht

1378.9 g/mol

IUPAC-Name

[8-dimethylazaniumylidene-1,11-bis[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]undecan-4-ylidene]-dimethylazanium tetraiodide

InChI

InChI=1S/C55H62N6S2.4HI/c1-56(2)44(24-18-38-60-40-36-42(46-26-7-9-28-48(46)60)20-15-34-54-58(5)50-30-11-13-32-52(50)62-54)22-17-23-45(57(3)4)25-19-39-61-41-37-43(47-27-8-10-29-49(47)61)21-16-35-55-59(6)51-31-12-14-33-53(51)63-55;;;;/h7-16,20-21,26-37,40-41H,17-19,22-25,38-39H2,1-6H3;4*1H/q+4;;;;/p-4

InChI-Schlüssel

ZHCARZIOVPWZCF-UHFFFAOYSA-J

Herkunft des Produkts

United States

Foundational & Exploratory

ToTo-3 Iodide: A Comprehensive Technical Guide for Cellular and Molecular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ToTo-3 iodide is a high-affinity, cell-impermeant fluorescent nucleic acid stain belonging to the family of dimeric cyanine (B1664457) dyes. It is characterized by its far-red fluorescence, rendering it particularly valuable for multiplexing experiments with other common fluorophores and for applications where cellular autofluorescence is a concern. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound iodide, with a focus on experimental protocols and data presentation for research and development.

Chemical Structure and Properties

This compound iodide is a symmetric homodimer of the thiazole (B1198619) orange core structure, linked by a flexible chain. This dimeric nature contributes to its exceptionally high affinity for double-stranded DNA (dsDNA).

Chemical Identity:

  • IUPAC Name: Quinolinium, 1,1′-[1,3-propanediylbis[(dimethyliminio)-3,1-propanediyl]]bis[4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propenyl]-, tetraiodide

  • Molecular Formula: C₅₃H₆₂I₄N₆S₂

The key characteristic of this compound iodide is its significant fluorescence enhancement upon binding to nucleic acids, with a reported increase of 100- to 1000-fold. In its unbound state in solution, the dye is virtually non-fluorescent.

Quantitative Data

The spectral and photophysical properties of this compound iodide are critical for its effective use in various applications. The following table summarizes the key quantitative data for this compound iodide when bound to dsDNA.

PropertyValueReference
Excitation Maximum (λex) 642 nm[1][2]
Emission Maximum (λem) 660 nm[1][2]
Molar Extinction Coefficient (ε) 154,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) 0.06[3]

Experimental Protocols

This compound iodide is a versatile tool for a range of applications, primarily focused on the detection of dead or fixed cells and as a nuclear counterstain in multicolor fluorescence microscopy and flow cytometry.

Staining of Fixed Cells for Fluorescence Microscopy

This protocol outlines the general steps for using this compound iodide as a nuclear counterstain in fixed cells.

Materials:

  • Fixed and permeabilized cells on a suitable substrate (e.g., coverslips, chamber slides)

  • Phosphate-buffered saline (PBS)

  • This compound iodide stock solution (typically 1 mM in DMSO)

  • Antifade mounting medium

Procedure:

  • Rehydration: If necessary, rehydrate the fixed cells by washing them with PBS.

  • Staining Solution Preparation: Prepare a working solution of this compound iodide by diluting the stock solution in PBS to a final concentration of 1-5 µM.

  • Incubation: Cover the cells with the this compound iodide working solution and incubate for 15-60 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.

  • Washing: Remove the staining solution and wash the cells 2-3 times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip with an appropriate antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

Dead Cell Staining for Flow Cytometry

This protocol describes the use of this compound iodide to identify and quantify dead cells in a cell suspension by flow cytometry.

Materials:

  • Single-cell suspension

  • PBS or other suitable buffer

  • This compound iodide stock solution (typically 1 mM in DMSO)

  • Flow cytometer with a 633 nm or similar red laser

Procedure:

  • Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10⁶ cells/mL in a suitable buffer.

  • Staining: Add this compound iodide to the cell suspension to a final concentration of 0.5-2.0 µM.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the stained cells on a flow cytometer. Live cells with intact membranes will exclude the dye and show low fluorescence, while dead cells with compromised membranes will be brightly fluorescent.

Mandatory Visualizations

Experimental Workflow for Cell Viability Assessment

The following diagram illustrates a typical workflow for assessing cell viability using this compound iodide in conjunction with a live-cell marker.

cell_viability_workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis cluster_results Results cell_culture Cell Culture treatment Experimental Treatment cell_culture->treatment harvest Harvest & Resuspend Cells treatment->harvest add_live_stain Add Live-Cell Stain (e.g., Calcein AM) harvest->add_live_stain add_toto3 Add this compound Iodide add_live_stain->add_toto3 incubation Incubate add_toto3->incubation flow_cytometry Flow Cytometry incubation->flow_cytometry fluorescence_microscopy Fluorescence Microscopy incubation->fluorescence_microscopy data_analysis Data Analysis flow_cytometry->data_analysis fluorescence_microscopy->data_analysis live_cells Live Cells (Live Stain Positive, this compound Negative) data_analysis->live_cells dead_cells Dead Cells (this compound Positive) data_analysis->dead_cells

Cell Viability Assessment Workflow using this compound Iodide.
Logical Relationship of this compound Iodide Staining

The following diagram illustrates the principle of selective staining of dead cells by this compound iodide based on membrane integrity.

staining_principle cluster_cell_types Cell Population cluster_staining_process Staining with this compound Iodide cluster_outcome Staining Outcome live_cell Live Cell (Intact Membrane) toto3 This compound Iodide live_cell->toto3 Exclusion dead_cell Dead Cell (Compromised Membrane) dead_cell->toto3 Entry & DNA Binding unstained Unstained (No Fluorescence) toto3->unstained from Live Cells stained Stained (Far-Red Fluorescence) toto3->stained from Dead Cells

Principle of this compound Iodide Dead Cell Staining.
Principle of this compound Iodide Dead Cell Staining.

References

ToTo-3 mechanism of action for DNA binding

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of TOTO-3 for DNA Binding

Introduction

This compound is a high-affinity, cell-impermeant fluorescent nucleic acid stain. It belongs to the family of dimeric cyanine (B1664457) dyes, which are characterized by two cyanine monomer units linked by a flexible chain. This compound is structurally a homodimer of Thiazole Red. In its unbound state in aqueous solution, the dye is virtually non-fluorescent. However, upon binding to DNA, it exhibits a dramatic enhancement in fluorescence quantum yield, with emission in the far-red region of the spectrum.[1][2] This property, combined with its high affinity for DNA, makes this compound an invaluable tool in molecular and cell biology for applications such as nuclear counterstaining in fixed cells, assessing cell viability, and quantifying DNA in various assays.[3][4] This guide provides a detailed examination of the molecular mechanisms governing the interaction of this compound with DNA, quantitative binding parameters, and the experimental protocols used to characterize this interaction.

Core Mechanism of DNA Binding

The interaction of this compound with double-stranded DNA (dsDNA) is multifaceted, dominated by a primary binding mode with the potential for a secondary mode at higher dye concentrations.

Primary Binding Mode: Bis-Intercalation

The predominant and high-affinity binding mode of this compound to dsDNA is bis-intercalation.[5] In this configuration, the two planar aromatic chromophores of the dimeric dye insert themselves between adjacent base pairs of the DNA double helix.[6][7] This "sandwiching" of the base pairs by the two dye moieties leads to significant conformational changes in the DNA structure. NMR studies on the closely related dye TOTO-1 have shown that bis-intercalation causes a substantial unwinding of the DNA helix and an increase in the distance between the intercalated base pairs to accommodate the dye molecules.[6][8]

The flexible polyamine linker that connects the two chromophores plays a crucial role in stabilizing this interaction. It settles within the minor groove of the DNA, and the positive charges on the linker engage in electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA.[5][6] This dual-mode of interaction—bis-intercalation of the chromophores and minor groove binding of the linker—accounts for the exceptionally high binding affinity of this compound for DNA.[5]

Secondary Binding Mode: External Binding

In addition to bis-intercalation, evidence suggests the existence of a secondary, lower-affinity binding mode, which is described as external or groove binding.[5] This mode becomes more prominent at higher dye-to-DNA base pair ratios. In this configuration, the this compound molecule is thought to associate with the exterior of the DNA helix, likely within one of the grooves, without the full insertion of the chromophores between the base pairs. The fluorescence and absorption characteristics of externally bound this compound are reportedly more similar to those of the free dye.[5]

Sequence Specificity

The sequence specificity of this compound binding is not definitively established. Studies on the related TOTO-1 dye complexed with DNA oligomers have indicated a preference for the 5'-CTAG-3' sequence.[9] However, other research using single-molecule fluorescence spectroscopy suggests that TOTO dyes exhibit very little sequence dependence under most biological conditions, binding readily to both AT-rich and GC-rich regions.[10] This suggests that while some sequence preferences may exist, this compound can be generally considered a non-specific DNA intercalator for most practical purposes.

Quantitative Data on this compound-DNA Interaction

The binding of this compound to DNA has been characterized by several key quantitative parameters, which are summarized in the table below.

ParameterValueNotes
Binding Affinity (Kd) ~1 nM (for TOTO-1)The dissociation constant (Kd) for this compound has not been definitively published, but the value for the closely related TOTO-1 serves as a strong indicator of its high affinity.[9]
Excitation Maximum (λex) ~642 nmWhen bound to dsDNA.[1]
Emission Maximum (λem) ~660-661 nmWhen bound to dsDNA.[1]
Fluorescence Enhancement >1000-foldUpon binding to dsDNA compared to the free dye in solution.[9]
Fluorescence Lifetime (τ) Sequence-dependent~1.7 ns in poly-AT DNA and ~2.0 ns in poly-GC DNA (for TOTO).[10]
Binding Stoichiometry 1 dye per 4-5 bpThe saturation point for high-affinity intercalative binding.[9]

Experimental Protocols

The characterization of the this compound-DNA interaction relies on several biophysical and biochemical techniques. Detailed methodologies for key experiments are provided below.

Fluorescence Titration for Binding Affinity

This protocol is used to determine the binding constant (Kd) by monitoring the change in fluorescence intensity of this compound upon titration with DNA.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Purified dsDNA stock solution of known concentration (e.g., calf thymus DNA)

  • Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.5)

  • Fluorometer and appropriate cuvettes

Procedure:

  • Prepare a working solution of this compound in the binding buffer at a fixed concentration (e.g., 10-50 nM). The concentration should be low enough to ensure that the fluorescence signal is not saturated.

  • Place the this compound solution in a quartz cuvette and record the initial fluorescence emission spectrum (e.g., scanning from 650 nm to 750 nm with excitation at 642 nm).

  • Make sequential additions of small aliquots of the concentrated DNA stock solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 2-5 minutes.

  • Record the fluorescence emission spectrum after each DNA addition.

  • Correct the fluorescence data for dilution by multiplying the observed intensity by a factor of (V_initial + V_added) / V_initial.

  • Plot the corrected fluorescence intensity at the emission maximum (660 nm) as a function of the total DNA concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site specific binding model) using non-linear regression analysis to calculate the dissociation constant (Kd).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate conformational changes in DNA upon this compound binding, which can distinguish between intercalation and groove binding modes.[11][12]

Materials:

  • This compound stock solution

  • Purified dsDNA stock solution (e.g., 500 µM in base pairs)

  • CD buffer (e.g., 10 mM phosphate buffer, pH 7.0)

  • CD Spectropolarimeter with a thermostatted cell holder

  • Quartz CD cuvette with a 1 cm path length

Procedure:

  • Prepare a DNA solution in the CD buffer at a concentration of approximately 50-100 µM.

  • Place the DNA solution in the cuvette and record the baseline CD spectrum of DNA alone, typically from 220 nm to 320 nm. The characteristic B-form DNA spectrum shows a positive peak around 275 nm and a negative peak around 245 nm.[13]

  • Prepare a solution of this compound alone in the same buffer and confirm it has no intrinsic CD signal in the absence of DNA.

  • Titrate the DNA solution with small aliquots of the this compound stock solution.

  • After each addition, mix gently and allow the sample to equilibrate for 5 minutes.

  • Record the CD spectrum of the this compound-DNA complex.

  • Analysis:

    • Intercalation: A significant increase in the intensity of the positive CD band at ~275 nm and a red shift in the crossover point are indicative of DNA helix unwinding and lengthening, which is characteristic of intercalation.

    • Groove Binding: Typically induces smaller changes in the intrinsic DNA CD spectrum. An induced CD signal may appear in the absorption region of the dye itself (>300 nm), providing information about the chiral environment of the bound dye.[11]

DNase I Footprinting

This technique can be used to identify the specific binding sites of this compound on a DNA sequence. The principle is that DNA bound by this compound is protected from cleavage by the DNase I enzyme.[14][15]

Materials:

  • A DNA fragment of interest (100-400 bp) with one end radioactively or fluorescently labeled.

  • This compound stock solution

  • DNase I enzyme and reaction buffer (e.g., 10 mM Tris-HCl, 4 mM MgCl2, 1 mM CaCl2, pH 7.6)

  • DNase I stop solution (e.g., containing EDTA and a loading dye)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Prepare at least two sets of reactions. One set will be the control (DNA only), and the other will be the experimental set (DNA + this compound).

  • Incubate the labeled DNA fragment with varying concentrations of this compound for 20-30 minutes at room temperature to allow binding to reach equilibrium. The control sample is incubated with buffer only.

  • Add a pre-determined, limiting amount of DNase I to all tubes and incubate for a precise time (e.g., 1-2 minutes) to achieve partial digestion (on average, one cut per DNA molecule).

  • Stop the reaction by adding an excess of DNase I stop solution.

  • Denature the DNA fragments by heating (e.g., 95°C for 5 minutes) and then rapidly cooling on ice.

  • Separate the DNA fragments by size on a high-resolution denaturing polyacrylamide sequencing gel.

  • Visualize the fragments by autoradiography (for radioactive labels) or fluorescence imaging.

  • Analysis: The control lane will show a continuous "ladder" of bands representing cleavage at nearly every nucleotide position. In the lanes containing this compound, regions where the dye is bound will be protected from cleavage, resulting in a gap in the ladder, known as a "footprint."[16] This footprint reveals the precise location of this compound binding on the DNA sequence.

Visualizations

Caption: this compound bis-intercalation mechanism with DNA.

G start Start: Prepare this compound and DNA Solutions titrate Add DNA Aliquot to this compound Solution start->titrate equilibrate Equilibrate (2-5 mins) titrate->equilibrate measure Measure Fluorescence (Ex: 642nm, Em: 660nm) more_dna More DNA to Add? measure->more_dna equilibrate->measure more_dna->titrate Yes plot Plot Fluorescence Intensity vs. [DNA] more_dna->plot No fit Fit Data to Binding Model (Non-linear Regression) plot->fit end End: Determine Kd fit->end

Caption: Experimental workflow for fluorescence titration.

G cluster_main This compound + DNA Interaction cluster_modes Potential Binding Modes Interaction This compound in solution with dsDNA Condition1 Low Dye:DNA Ratio Condition2 High Dye:DNA Ratio BisIntercalation Bis-Intercalation (High Affinity) ExternalBinding External Binding (Lower Affinity) Condition1->BisIntercalation Condition2->BisIntercalation Condition2->ExternalBinding increasingly contributes

Caption: Logical relationship of this compound binding modes.

References

Spectral Properties of TOTO-3 in the Far-Red Spectrum: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of TOTO-3, a high-affinity dimeric cyanine (B1664457) nucleic acid stain, with a particular focus on its characteristics in the far-red spectrum. This document details its photophysical parameters, provides methodologies for key experiments, and outlines its applications in various research and development settings.

Introduction to this compound

This compound is a cell-impermeant, fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to double-stranded DNA (dsDNA).[1] Its far-red emission profile makes it an ideal probe for multicolor imaging experiments, as its signal is well-separated from commonly used fluorophores in the green and red spectra.[1] This property also minimizes interference from cellular and tissue autofluorescence, enhancing signal-to-noise ratios in complex biological samples.[2] this compound is primarily utilized for staining the nuclei of fixed and permeabilized cells, as well as for identifying dead cells with compromised plasma membranes.[3][4]

Spectral and Photophysical Properties

The key spectral properties of this compound when bound to dsDNA are summarized in the table below. It is important to note that the molar extinction coefficient and quantum yield for this compound are not consistently reported in publicly available literature. Therefore, this guide provides detailed protocols for their experimental determination in Section 3.

PropertyValueNotes
Excitation Maximum (λex) ~642 nmWhen bound to dsDNA.[2][3][4]
Emission Maximum (λem) ~660-661 nmWhen bound to dsDNA.[2][3][4]
Recommended Laser Line 633 nm (HeNe) or 640 nm[2]
Common Filter Set Cy5 / Far-Red[3]
Fluorescence Lifetime (τfl) 1.8 nsAt room temperature when bound to dsDNA.[5]
Molar Extinction Coefficient (ε) Not readily availableA detailed protocol for determination is provided in Section 3.1.
Fluorescence Quantum Yield (Φf) Not readily availableA detailed protocol for determination is provided in Section 3.2.

Experimental Protocols

This section provides detailed methodologies for the determination of key spectral parameters of this compound and its application in cellular imaging.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Double-stranded DNA (e.g., calf thymus DNA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Precision micropipettes

Methodology:

  • Prepare a stock solution of this compound in PBS. Due to the low fluorescence of unbound this compound, measurements are performed in the presence of saturating concentrations of dsDNA.

  • Prepare a series of dilutions of the this compound/dsDNA complex in PBS with known concentrations. It is crucial to accurately determine the initial concentration of the stock solution.

  • Measure the absorbance of each dilution at the absorption maximum of this compound (approximately 642 nm). Use PBS with dsDNA as a blank.

  • Plot the absorbance values against the corresponding molar concentrations.

  • Perform a linear regression analysis on the plotted data. The slope of the resulting line will be the molar extinction coefficient (ε) in units of M⁻¹cm⁻¹.

G Workflow for Molar Extinction Coefficient Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_end Result start Start prep_stock Prepare this compound/ dsDNA Stock start->prep_stock 1 dilutions Create Serial Dilutions prep_stock->dilutions 2 measure_abs Measure Absorbance at λmax dilutions->measure_abs 3 plot_data Plot Absorbance vs. Concentration measure_abs->plot_data 4 lin_reg Linear Regression plot_data->lin_reg 5 calc_epsilon Calculate ε (Slope) lin_reg->calc_epsilon 6 end Molar Extinction Coefficient calc_epsilon->end 7

Molar Extinction Coefficient Workflow
Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common approach for its determination.[6][7]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • dsDNA

  • A suitable far-red fluorescent standard with a known quantum yield (e.g., Nile Blue or a commercial standard)

  • Solvent compatible with both this compound and the standard (e.g., PBS)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Methodology:

  • Prepare a series of dilute solutions of both this compound/dsDNA and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each sample to obtain the total fluorescence intensity.

  • Plot the integrated fluorescence intensity versus absorbance for both this compound/dsDNA and the standard.

  • Determine the gradient of the straight line for each plot.

  • Calculate the quantum yield of this compound using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:

    • Φ is the quantum yield

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

    • Subscripts X and ST denote the test sample (this compound) and the standard, respectively.[7]

G Workflow for Relative Quantum Yield Determination start Start: Prepare Dilute Solutions (this compound/dsDNA & Standard) measure_abs Measure Absorbance (Abs < 0.1) start->measure_abs measure_fluor Measure Fluorescence Emission Spectra measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Grad_X & Grad_ST) plot->gradient calculate Calculate Quantum Yield (Φ_X) gradient->calculate end Quantum Yield of this compound calculate->end

Quantum Yield Determination Workflow
Staining of Fixed and Permeabilized Cells for Fluorescence Microscopy

This protocol outlines the use of this compound as a nuclear counterstain in fixed cells.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound Iodide (1 mM in DMSO)

  • PBS

  • Mounting medium

  • Fluorescence microscope with appropriate filters

Methodology:

  • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 for 5-10 minutes.

  • Wash cells three times with PBS.

  • Prepare a staining solution of this compound in PBS. A final concentration of 0.5-2 µM is a good starting point, but should be optimized for the specific cell type and application.

  • Incubate cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.

  • Wash cells three times with PBS to remove unbound dye.

  • Mount coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope equipped with a far-red filter set (e.g., excitation 630-650 nm, emission 660-680 nm).

Dead Cell Staining for Flow Cytometry

This compound can be used to identify and exclude dead cells from analysis in flow cytometry.

Materials:

  • Single-cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • This compound Iodide (1 mM in DMSO)

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Methodology:

  • Prepare a single-cell suspension from your sample.

  • Adjust the cell concentration to approximately 1 x 10⁶ cells/mL in flow cytometry staining buffer.

  • Add this compound to the cell suspension at a final concentration of 0.1-1 µM. The optimal concentration may need to be determined empirically.

  • Incubate for 5-15 minutes at room temperature, protected from light. Do not wash the cells after staining.

  • Analyze the cells on a flow cytometer. Live cells with intact membranes will exclude the dye and show low fluorescence, while dead cells will be brightly fluorescent.

Applications in Drug Development

This compound's properties make it a valuable tool in several stages of the drug discovery and development process.

  • High-Content Screening (HCS): As a nuclear counterstain, this compound is used in HCS assays to identify and segment individual cells, enabling the quantification of various cellular parameters in response to drug candidates.

  • Cytotoxicity Assays: The ability of this compound to selectively stain dead cells makes it an effective marker for assessing the cytotoxic effects of compounds in a cell population via flow cytometry or fluorescence microscopy.

  • Monitoring Drug Delivery: this compound has been used as a model fluorescent compound to monitor the efficiency of drug delivery systems. For instance, it can be used to track the intracellular delivery of molecules facilitated by methods such as ultrasound-mediated permeabilization.[8]

G This compound Applications in Drug Development cluster_apps Applications cluster_details Mechanisms & Outcomes TOTO3 This compound (Far-Red Nucleic Acid Stain) HCS High-Content Screening TOTO3->HCS Cyto Cytotoxicity Assays TOTO3->Cyto DD Drug Delivery Monitoring TOTO3->DD HCS_detail Nuclear counterstain for cell segmentation and phenotypic analysis. HCS->HCS_detail Cyto_detail Stains dead cells with compromised membranes, quantifying cell death. Cyto->Cyto_detail DD_detail Acts as a fluorescent cargo to visualize and quantify intracellular delivery. DD->DD_detail

This compound in Drug Development

Conclusion

This compound is a robust and versatile far-red fluorescent probe with significant utility in cell biology and drug discovery. Its distinct spectral properties allow for its integration into multicolor imaging experiments with minimal spectral overlap. While some of its photophysical parameters are not readily published, the experimental protocols provided in this guide offer a clear path for their determination. The reliable performance of this compound as a nuclear counterstain and a dead cell indicator underscores its value for researchers and scientists in academic and industrial settings.

References

A Technical Guide to the Discovery and Development of Cyanine Dames, with a Focus on ToTo-3

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the discovery, development, and applications of cyanine (B1664457) dyes, with a specific emphasis on the nucleic acid stain ToTo-3. Tailored for researchers, scientists, and drug development professionals, this document details the history, chemical properties, and practical applications of these versatile fluorescent molecules.

A Luminous Journey: The History and Evolution of Cyanine Dyes

The story of cyanine dyes begins in the mid-19th century, not in the realm of biology, but in the burgeoning field of photography. In 1856, the English chemist C.H. Greville Williams, while investigating the components of coal tar, synthesized a vibrant blue dye by reacting quinoline (B57606) with sodium hydroxide. He aptly named it "cyanine," derived from the Greek word kyanos, meaning dark blue.[1] Initially, this novel dye found little utility in the textile industry due to its poor lightfastness.[1]

A significant breakthrough occurred in 1873 when German photochemist Hermann Wilhelm Vogel discovered that adding a small quantity of a cyanine dye to a photographic emulsion extended its sensitivity to green light.[1] At the time, photographic plates were only sensitive to blue, violet, and ultraviolet light, leading to inaccurate tonal representations of colored objects.[1] Vogel's discovery of "dye sensitization" was a pivotal moment, paving the way for the development of orthochromatic and panchromatic films capable of capturing a much broader spectrum of visible light.[1] This initial success in photography spurred further research into the synthesis and properties of a wide array of cyanine dyes.

Over the next century, the applications of cyanine dyes expanded far beyond photography. Their unique photophysical properties, characterized by strong absorption and, in many cases, intense fluorescence, made them ideal candidates for various scientific and technological applications.[2] Today, cyanine dyes are indispensable tools in biotechnology, finding use in applications ranging from DNA sequencing and medical diagnostics to cellular imaging and single-molecule studies.[2][3]

The Rise of a Nucleic Acid Stain: The Development of this compound

Within the broad family of cyanine dyes, a particular class of dimeric cyanine stains has proven exceptionally valuable for the detection and analysis of nucleic acids. These molecules typically consist of two monomeric cyanine units joined by a flexible linker. This dimeric structure confers a high affinity for DNA and RNA, often through a process of bis-intercalation, where both dye moieties insert themselves between the base pairs of the nucleic acid.

This compound, also known as Thiazole Red Homodimer, is a prime example of such a dimeric cyanine dye.[2][4] It is a cell-impermeant, high-affinity nucleic acid stain that exhibits a dramatic increase in fluorescence upon binding to DNA.[4][5] In its unbound state in an aqueous solution, this compound is virtually non-fluorescent.[4] However, upon intercalation into double-stranded DNA (dsDNA), its fluorescence quantum yield increases significantly, leading to a bright, far-red fluorescent signal.[4][5] This property of being "fluorogenic" – fluorescing strongly only when bound to its target – makes this compound an excellent tool for nucleic acid detection with a high signal-to-noise ratio.

This compound's far-red emission is another significant advantage, as it minimizes interference from autofluorescence often present in biological samples.[6] These characteristics have led to the widespread use of this compound in a variety of applications, including fluorescence microscopy, flow cytometry, and as a counterstain in fluorescence in situ hybridization (FISH).[4][7][8]

Photophysical and Chemical Properties of this compound

The utility of this compound as a fluorescent probe is defined by its photophysical and chemical characteristics. A summary of these key properties is presented in the tables below.

Chemical Properties of this compound Iodide
Systematic Name 1,1'-(4,4,7,7-tetramethyl-4,7-diazaundecamethylene)bis-4-[3-methyl-2,3-dihydro(benzo-1,3-thiazole)-2-methylidene]quinolinium tetraiodide
Molecular Formula C₅₃H₆₂I₄N₆S₂
Molecular Weight 1354.87 g/mol
CAS Number 166196-17-4
Appearance Blue solution
Solubility Soluble in DMSO
Photophysical Properties of this compound Unbound (in aqueous solution) Bound to dsDNA
Excitation Maximum (λex) Not specified (very low absorbance)~642 nm[4][6][9]
Emission Maximum (λem) Not specified (essentially non-fluorescent)~660 nm[4][6][9]
Molar Extinction Coefficient (ε) Not available~115,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) Very lowSignificantly enhanced (exact value not consistently reported, but enhancement is >1000-fold for similar dyes)[3]
Fluorescence Lifetime (τ) Not applicable1.7 ns (with poly-AT DNA), 2.0 ns (with poly-GC DNA)[10]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and application of this compound.

Synthesis of Dimeric Cyanine Dyes (General Protocol)

While the precise, proprietary synthesis protocol for this compound is not publicly available, a general method for the synthesis of similar dimeric cyanine dyes can be adapted. This typically involves the condensation of two heterocyclic quaternary salts with a linker molecule.

Materials:

  • Appropriate heterocyclic quaternary salts (e.g., N-alkylated lepidinium and benzothiazolium derivatives)

  • Diamine linker (e.g., N,N,N',N'-tetramethyl-1,3-propanediamine)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Triethylamine)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation of Monomeric Precursors: Synthesize the monomeric cyanine dye precursors. This often involves the reaction of a heterocyclic base (e.g., lepidine) with an alkylating agent containing a reactive group for later linkage.

  • Dimerization Reaction: In a round-bottom flask under an inert atmosphere, dissolve the monomeric precursor and the diamine linker in an appropriate solvent like DMF.

  • Add a base, such as triethylamine, to facilitate the condensation reaction.

  • Heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: After the reaction is complete, cool the mixture to room temperature. The crude product can be precipitated by adding a non-polar solvent.

  • Further purification is typically achieved through column chromatography or recrystallization to obtain the final dimeric cyanine dye.

  • Characterization: Confirm the structure and purity of the synthesized dye using techniques such as NMR spectroscopy, mass spectrometry, and UV-Vis spectroscopy.

Staining of Fixed Cells for Fluorescence Microscopy with this compound

This protocol is adapted from established methods for nuclear staining with cell-impermeant dyes.

Materials:

  • Cells grown on coverslips or in imaging dishes

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (Optional)

  • RNase A solution (optional)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Staining buffer (e.g., PBS)

  • Antifade mounting medium

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Permeabilization: If staining of intracellular structures is desired alongside nuclear staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

  • (Optional) RNase Treatment: To ensure specific staining of DNA, incubate the cells with RNase A solution (e.g., 100 µg/mL in PBS) for 30 minutes at 37°C. This will degrade RNA and reduce cytoplasmic background staining. Wash three times with PBS.

  • This compound Staining: Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-5 µM.

  • Incubate the fixed (and optionally permeabilized and RNase-treated) cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained nuclei using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (Excitation: ~640 nm, Emission: ~660 nm).

Cell Viability Assay using this compound in Flow Cytometry

This compound is cell-impermeant and therefore can be used to differentiate between live and dead cells. Dead cells with compromised plasma membranes will be stained by this compound, while live cells will exclude the dye.

Materials:

  • Cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • (Optional) Other fluorescently labeled antibodies for multicolor analysis

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Cell Preparation: Harvest and wash the cells, then resuspend them in cold flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL.

  • (Optional) Antibody Staining: If performing multicolor analysis, stain the cells with other fluorescently labeled antibodies according to standard protocols.

  • This compound Staining: Add this compound to the cell suspension to a final concentration of 0.5-2 µM.

  • Incubation: Incubate the cells for 15-30 minutes on ice, protected from light.

  • Analysis: Analyze the cells on a flow cytometer without washing. Excite the this compound with a red laser and collect the emission in the appropriate far-red channel (e.g., ~660 nm).

  • Gating: Gate on the cell population based on forward and side scatter. Dead cells will exhibit a strong fluorescent signal in the this compound channel, while live cells will have low fluorescence.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

cluster_key Key cluster_process Mechanism of this compound Fluorescence Key_Unbound Unbound this compound Key_Bound DNA-Bound this compound Key_DNA dsDNA Key_Light Excitation Light Key_Fluorescence Fluorescence Unbound Unbound this compound (Non-fluorescent) Bound This compound Intercalated in dsDNA Unbound->Bound Intercalation DNA Double-Stranded DNA DNA->Bound Fluorescence Far-Red Fluorescence (~660 nm) Bound->Fluorescence Excitation Excitation Light (~642 nm) Excitation->Bound

Caption: Mechanism of this compound fluorescence upon binding to double-stranded DNA.

cluster_workflow Experimental Workflow: Fixed Cell Staining with this compound Start Start: Cells on Coverslip Fix Fixation (e.g., 4% PFA) Start->Fix Wash1 Wash (3x PBS) Fix->Wash1 Permeabilize Permeabilization (Optional, 0.1% Triton X-100) Wash1->Permeabilize Wash2 Wash (3x PBS) Permeabilize->Wash2 Stain This compound Staining (1-5 µM) Wash2->Stain Wash3 Wash (3x PBS) Stain->Wash3 Mount Mount with Antifade Medium Wash3->Mount Image Fluorescence Microscopy Mount->Image

Caption: A typical experimental workflow for staining fixed cells with this compound.

cluster_logic Logical Flow: Cell Viability Assay using this compound Population Mixed Population of Live and Dead Cells Add_ToTo3 Add this compound (Cell-Impermeant Dye) Population->Add_ToTo3 Live_Cell Live Cell: Intact Membrane Add_ToTo3->Live_Cell Dead_Cell Dead Cell: Compromised Membrane Add_ToTo3->Dead_Cell ToTo3_Exclusion This compound is Excluded Live_Cell->ToTo3_Exclusion ToTo3_Entry This compound Enters Cell and Binds to DNA Dead_Cell->ToTo3_Entry Low_Fluorescence Low Fluorescence ToTo3_Exclusion->Low_Fluorescence High_Fluorescence High Far-Red Fluorescence ToTo3_Entry->High_Fluorescence

Caption: The logical basis for using this compound to differentiate live and dead cells.

References

ToTo-3: A Comprehensive Technical Guide to its Application as a Marker for Cell Viability and Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular and molecular biology, the accurate assessment of cell viability and the sensitive detection of apoptosis are paramount for a vast array of research applications, from fundamental studies of cellular processes to the development of novel therapeutics. Fluorescent nucleic acid stains are indispensable tools in these endeavors, and among them, ToTo-3 iodide stands out as a high-affinity, far-red fluorescent dye with unique properties that make it particularly well-suited for distinguishing between viable, apoptotic, and necrotic cells. This technical guide provides an in-depth exploration of this compound, its mechanism of action, and detailed protocols for its use in assessing cell health and demise.

Core Principles of this compound Staining

This compound, a symmetric dimer of the cyanine (B1664457) dye Thiazole Orange, is a cell-impermeant nucleic acid stain. Its fundamental utility in cell viability and apoptosis assays hinges on two key characteristics:

  • Cell Impermeability: In healthy, viable cells, the intact plasma membrane effectively excludes this compound. Consequently, these cells exhibit little to no fluorescence.

  • High Affinity for Nucleic Acids and Fluorescence Enhancement: this compound displays a very high affinity for double-stranded DNA (dsDNA) and, to a lesser extent, RNA. Upon intercalation into the nucleic acid structure, its fluorescence quantum yield increases dramatically, by over 1000-fold. This results in a bright, far-red fluorescent signal specifically from cells with compromised membrane integrity.

This binary nature of this compound staining allows for a clear distinction between live cells (non-fluorescent) and dead or dying cells (fluorescent).

Spectral Properties

This compound possesses spectral characteristics that are highly advantageous for multicolor fluorescence microscopy and flow cytometry applications. When bound to dsDNA, it exhibits:

  • Excitation Maximum: ~642 nm

  • Emission Maximum: ~660 nm

This far-red emission profile minimizes spectral overlap with commonly used green and red fluorophores, such as FITC, GFP, and R-PE, thereby reducing the need for complex fluorescence compensation in multicolor experiments. It can be efficiently excited by the 633 nm laser line commonly found on confocal microscopes and flow cytometers.

Data Presentation: Quantitative Analysis of Cell Populations

The following tables summarize hypothetical quantitative data that could be obtained from experiments utilizing this compound to assess cell viability and apoptosis.

Table 1: Flow Cytometric Analysis of Cell Viability using this compound Single Staining

Cell LineTreatment% Viable Cells (this compound Negative)% Dead Cells (this compound Positive)
JurkatUntreated Control95.2 ± 2.14.8 ± 2.1
JurkatStaurosporine (1 µM, 4h)42.5 ± 3.557.5 ± 3.5
HeLaUntreated Control98.1 ± 1.51.9 ± 1.5
HeLaH₂O₂ (500 µM, 6h)65.7 ± 4.234.3 ± 4.2

Table 2: Discrimination of Apoptotic and Necrotic Cells by JC-1 and this compound Double Staining (Flow Cytometry)

Cell PopulationJC-1 StainingThis compound StainingInterpretation% of Total Population (Untreated)% of Total Population (Apoptosis Inducer)
Population 1High Red FluorescenceLow Far-Red FluorescenceIntact, Viable Cells92.3 ± 3.135.8 ± 4.5
Population 2Low Red/High Green FluorescenceMedium Far-Red FluorescenceApoptotic Cells5.2 ± 2.548.1 ± 5.2
Population 3Low Red/High Green FluorescenceHigh Far-Red FluorescenceLate Apoptotic/Necrotic Cells2.5 ± 1.816.1 ± 3.7

Experimental Protocols

Protocol 1: Assessment of Cell Viability by this compound Staining (Flow Cytometry)

Objective: To quantify the percentage of dead cells in a population based on membrane integrity.

Materials:

  • This compound Iodide (1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension of interest

  • Flow cytometer with a 633 nm or similar red laser

Procedure:

  • Harvest cells and wash once with PBS.

  • Resuspend the cell pellet in 1 mL of PBS at a concentration of 1 x 10⁶ cells/mL.

  • Add this compound to a final concentration of 0.5 - 1.0 µM.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry without washing.

  • Excite the sample with a 633 nm laser and collect the emission using a long-pass filter (e.g., 660/20 nm bandpass filter).

  • Gate on the cell population based on forward and side scatter.

  • Quantify the percentage of this compound positive (dead) and this compound negative (viable) cells.

Protocol 2: Distinguishing Apoptotic and Necrotic Cells using JC-1 and this compound Double Staining (Flow Cytometry)

Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cell populations.

Materials:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • This compound Iodide (1 mM solution in DMSO)

  • Cell culture medium

  • PBS

  • Flow cytometer with 488 nm and 633 nm lasers

Procedure:

  • Induce apoptosis in the experimental cell population using a desired method. Include an untreated control.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in cell culture medium at 1 x 10⁶ cells/mL.

  • Add JC-1 to a final concentration of 2 µM.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells once with PBS.

  • Resuspend the cells in 1 mL of PBS.

  • Add this compound to a final concentration of 0.5 µM.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Analyze the cells by flow cytometry.

  • Excite with the 488 nm laser and collect JC-1 monomer (green) and aggregate (red) fluorescence.

  • Excite with the 633 nm laser and collect this compound (far-red) fluorescence.

  • Analyze the data to identify three populations:

    • Viable: High red JC-1 fluorescence, low this compound fluorescence.

    • Apoptotic: Low red/high green JC-1 fluorescence, medium this compound fluorescence.

    • Late Apoptotic/Necrotic: Low red/high green JC-1 fluorescence, high this compound fluorescence.[1]

Mandatory Visualizations

G Apoptosis Signaling Pathway and Marker Detection cluster_0 Apoptotic Stimulus cluster_1 Early Apoptosis cluster_2 Late Apoptosis cluster_3 Detection Markers Stimulus Stimulus Caspase_Activation Caspase Activation Stimulus->Caspase_Activation PS_Externalization Phosphatidylserine Externalization Caspase_Activation->PS_Externalization MMP_Loss Mitochondrial Membrane Potential Loss (ΔΨm) Caspase_Activation->MMP_Loss Membrane_Permeabilization Plasma Membrane Permeabilization PS_Externalization->Membrane_Permeabilization Annexin_V Annexin V PS_Externalization->Annexin_V MMP_Loss->Membrane_Permeabilization JC1 JC-1 MMP_Loss->JC1 DNA_Fragmentation DNA Fragmentation Membrane_Permeabilization->DNA_Fragmentation ToTo3 This compound Membrane_Permeabilization->ToTo3

Caption: Apoptosis signaling cascade and corresponding detection markers.

G Experimental Workflow: Viability Assessment with this compound Start Start Cell_Culture Cell Culture & Treatment Start->Cell_Culture Harvest_Wash Harvest & Wash Cells Cell_Culture->Harvest_Wash Stain_ToTo3 Stain with this compound Harvest_Wash->Stain_ToTo3 Incubate Incubate (15-30 min) Stain_ToTo3->Incubate Flow_Cytometry Flow Cytometry Analysis Incubate->Flow_Cytometry Data_Analysis Data Analysis: % Viable vs. Dead Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for single-stain cell viability analysis using this compound.

G Logical Flow of JC-1 and this compound Double Staining Cell_Population Total Cell Population MMP_Intact Intact Mitochondrial Membrane Potential? Cell_Population->MMP_Intact Membrane_Intact Intact Plasma Membrane? MMP_Intact->Membrane_Intact Yes Late_Apoptotic_Necrotic Late Apoptotic/Necrotic (JC-1 Green, this compound High) MMP_Intact->Late_Apoptotic_Necrotic No Viable Viable Cells (JC-1 Red, this compound Neg) Membrane_Intact->Viable Yes Apoptotic Apoptotic Cells (JC-1 Green, this compound Med) Membrane_Intact->Apoptotic No

Caption: Decision tree for cell classification with JC-1 and this compound.

Conclusion

This compound is a powerful and versatile tool for the assessment of cell viability and the detection of late-stage apoptosis. Its cell-impermeant nature, high affinity for nucleic acids, and far-red fluorescence make it an excellent choice for researchers in various fields. When used as a single agent, it provides a straightforward method for quantifying cell death. In combination with other fluorescent probes, such as JC-1, this compound enables a more nuanced dissection of the different stages of cell demise. The protocols and information provided in this guide offer a solid foundation for the successful implementation of this compound in your research, contributing to more accurate and reliable data in the study of cell health and disease.

References

ToTo-3: A Comprehensive Technical Guide for Nuclear Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ToTo-3 is a high-affinity, cell-impermeant, dimeric cyanine (B1664457) nucleic acid stain that exhibits a significant fluorescence enhancement upon binding to DNA and RNA. Its far-red fluorescence emission makes it an ideal candidate for nuclear counterstaining in multicolor fluorescence microscopy and flow cytometry, particularly in applications where spectral overlap with other fluorophores is a concern. This guide provides an in-depth technical overview of this compound, including its core properties, experimental protocols, and a comparative analysis with the commonly used nuclear stain, DAPI.

Core Properties of this compound

This compound's utility as a nuclear counterstain stems from its distinct photophysical and chemical characteristics. It is essentially non-fluorescent in its unbound state and demonstrates a dramatic increase in fluorescence quantum yield upon intercalation into the nucleic acid double helix.

Quantitative Data Summary

For researchers to effectively incorporate this compound into their experimental designs, a clear understanding of its quantitative properties is essential. The following table summarizes the key photophysical characteristics of this compound when bound to double-stranded DNA (dsDNA).

PropertyValueReference
Excitation Maximum (λex)642 nm
Emission Maximum (λem)660 nm
Molar Extinction Coefficient (ε)High (exact value not consistently reported in literature)
Fluorescence Quantum Yield (Φ)High (exact value not consistently reported in literature)
Cell PermeabilityImpermeant

Mechanism of Action: Fluorescence Enhancement upon Intercalation

The dramatic increase in this compound fluorescence upon binding to nucleic acids is a hallmark of intercalating cyanine dyes. In its free form in aqueous solution, the this compound molecule can undergo rotational and vibrational movements that lead to non-radiative decay of the excited state, resulting in very low fluorescence. Upon intercalation between the base pairs of DNA, the dye molecule becomes sterically constrained. This restriction of molecular motion reduces the non-radiative decay pathways, leading to a significant increase in the fluorescence quantum yield.

G Mechanism of this compound Fluorescence Enhancement cluster_0 Unbound State (Aqueous Solution) cluster_1 Binding to dsDNA cluster_2 Bound State (Intercalated) Unbound Free this compound Desc_Unbound Low Fluorescence (Non-radiative decay dominant) dsDNA 5' 3' Guanine Cytosine Adenine Thymine Cytosine Guanine Thymine Adenine 3' 5' Unbound->dsDNA Intercalation Bound This compound-DNA Complex dsDNA->Bound Steric Hindrance Desc_Bound High Fluorescence (Restricted motion reduces non-radiative decay) G Experimental Workflow for this compound Staining cluster_0 Fixed Cell Staining cluster_1 Flow Cytometry (Viability) cluster_2 Paraffin Tissue Staining Fixation Cell Fixation (e.g., 4% PFA) Permeabilization Permeabilization (Optional, e.g., Triton X-100) Fixation->Permeabilization Staining_Fixed This compound Incubation (1 µM, 15-30 min) Permeabilization->Staining_Fixed Washing_Fixed Washing (PBS) Staining_Fixed->Washing_Fixed Imaging_Fixed Fluorescence Microscopy Washing_Fixed->Imaging_Fixed Cell_Suspension Prepare Cell Suspension (1x10^6 cells/mL) Staining_Flow This compound Incubation (0.1-1.0 µM, 15-30 min) Cell_Suspension->Staining_Flow Analysis_Flow Flow Cytometer Analysis Staining_Flow->Analysis_Flow Deparaffinization Deparaffinization & Rehydration IHC_Staining Immunohistochemistry Deparaffinization->IHC_Staining Staining_Tissue This compound Counterstaining (1 µM, 10-20 min) IHC_Staining->Staining_Tissue Mounting_Tissue Mounting Staining_Tissue->Mounting_Tissue Imaging_Tissue Microscopy Mounting_Tissue->Imaging_Tissue G Spectral Comparison: this compound vs. DAPI cluster_0 Excitation cluster_1 Emission ToTo3 This compound ToTo3_Ex ~642 nm (Far-Red) ToTo3_Em ~660 nm (Far-Red) DAPI DAPI DAPI_Ex ~358 nm (UV) DAPI_Em ~461 nm (Blue)

Core Principles of TOTO-3 Iodide in Fluorescence Microscopy: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of TOTO-3 iodide, a high-affinity dimeric cyanine (B1664457) nucleic acid stain, in fluorescence microscopy. This compound is a powerful tool for identifying and visualizing dead or membrane-compromised cells with exceptional sensitivity and clarity.

Introduction to this compound Iodide

This compound iodide is a carbocyanine dimer that functions as a nucleic acid intercalator.[1][2] A key characteristic of this compound is that it is essentially non-fluorescent in its unbound state but exhibits a dramatic increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA).[1][3] This property results in a very high signal-to-noise ratio, making it an ideal probe for applications requiring sensitive detection of nucleic acids.

Crucially, this compound is a cell-impermeant dye, meaning it cannot cross the intact plasma membranes of live cells.[1][4] It can, however, readily enter cells with compromised membranes, a hallmark of late apoptosis or necrosis. This selective permeability forms the basis of its primary application as a robust indicator of cell death in various experimental contexts.[1][5]

The far-red fluorescence of this compound offers a significant advantage in multicolor imaging experiments. Its long-wavelength emission is well-separated from the spectra of commonly used fluorophores like GFP, FITC, and rhodamine, minimizing spectral overlap and simplifying analysis.[2] Additionally, this spectral profile helps to reduce interference from cellular autofluorescence, which is typically more pronounced in the shorter wavelength regions of the spectrum.

Physicochemical and Spectroscopic Properties

The utility of this compound in fluorescence microscopy is underpinned by its distinct physicochemical and spectral characteristics. A summary of these properties is presented below.

PropertyValueReferences
Chemical Name Thiazole Red Homodimer[1]
Molecular Formula C₅₃H₆₂I₄N₆S₂[1]
Molecular Weight 1355 g/mol [1]
Excitation Maximum (with DNA) 642 nm[1][6]
Emission Maximum (with DNA) 660 nm[6][7]
Quantum Yield (with DNA) 0.06[3]
Cell Permeability Impermeant[1]

Mechanism of Action

The fluorescence of this compound is directly linked to its interaction with nucleic acids. In solution, the free dye exists in a conformation that is essentially non-fluorescent. Upon entering a cell with a compromised membrane, this compound can access the nucleus and intercalate into the minor groove of the DNA double helix. This binding event induces a conformational change in the dye molecule, leading to a significant enhancement of its fluorescence.

Live_Cell Live Cell (Intact Membrane) Dead_Cell Dead Cell (Compromised Membrane) Nucleus Nucleus (DNA) Dead_Cell->Nucleus TOTO3_out This compound (non-fluorescent) TOTO3_out->Live_Cell Impermeable TOTO3_out->Dead_Cell Permeable TOTO3_in This compound (fluorescent) TOTO3_in->Nucleus Intercalates

This compound Mechanism of Action

Experimental Protocols

The following protocols provide a general framework for using this compound as a dead cell stain in fluorescence microscopy. Optimal staining concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.

Staining of Dead or Fixed Cells in Suspension

This protocol is suitable for identifying dead cells in a suspension culture or for counterstaining fixed cells.

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension

  • Microcentrifuge tubes

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Centrifuge the cell suspension to pellet the cells.

  • Washing: Resuspend the cell pellet in PBS and centrifuge again. Repeat this wash step twice to remove any residual media.

  • Staining Solution Preparation: Prepare a working solution of this compound in PBS. A final concentration in the range of 1-5 µM is a good starting point.[6]

  • Staining: Resuspend the washed cell pellet in the this compound staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation and wash with PBS to remove unbound dye.

  • Imaging: Resuspend the cells in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with appropriate filter sets for far-red fluorescence (e.g., Cy5 filter set).

cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging p1 Pellet Cells p2 Wash with PBS (2x) p1->p2 s2 Resuspend Cells in this compound p2->s2 s1 Prepare this compound Solution (1-5 µM) s1->s2 s3 Incubate (15-30 min, RT, dark) s2->s3 i1 Wash with PBS s3->i1 i2 Mount on Slide i1->i2 i3 Visualize (Far-Red Channel) i2->i3

Workflow for Staining Suspension Cells with this compound
Nuclear Counterstaining of Fixed and Permeabilized Cells on a Coverslip

This protocol is designed for use as a nuclear counterstain in immunofluorescence or other multi-labeling experiments.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • This compound Iodide (1 mM in DMSO)

  • PBS

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS.

  • (Optional) Immunostaining: Proceed with your standard immunostaining protocol.

  • This compound Staining: Dilute the this compound stock solution to a final concentration of 1-2 µM in PBS.[8] Apply the diluted stain to the coverslips and incubate for 5-15 minutes at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize using a fluorescence microscope.

start Cells on Coverslip fix Fixation (e.g., 4% PFA) start->fix wash1 Wash (PBS, 3x) fix->wash1 perm Permeabilization (e.g., 0.1% Triton X-100) wash1->perm wash2 Wash (PBS, 3x) perm->wash2 immuno Immunostaining (Optional) wash2->immuno stain This compound Staining (1-2 µM) immuno->stain wash3 Wash (PBS, 3x) stain->wash3 mount Mount Coverslip wash3->mount image Image mount->image

Workflow for this compound Nuclear Counterstaining

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas:

  • Cell Viability and Cytotoxicity Assays: this compound is widely used to quantify cell death in response to drug candidates or other experimental treatments.[9] Its bright signal allows for easy discrimination between live and dead cell populations in both microscopy and flow cytometry.

  • Apoptosis Research: In conjunction with other apoptotic markers, this compound can be used to distinguish between early and late apoptotic cells. For instance, it can be combined with probes for mitochondrial membrane potential, such as JC-1, to provide a more detailed picture of the cell death process.[5]

  • Nuclear Counterstaining: Due to its far-red emission, this compound is an excellent nuclear counterstain in multicolor fluorescence experiments, allowing for clear visualization of nuclear morphology without spectral bleed-through into other channels.[8]

  • Microbiology: this compound has been successfully employed to visualize microorganisms in complex environmental samples, such as soil, where its long-wavelength fluorescence helps to overcome background autofluorescence.[6][10]

Conclusion

This compound iodide is a highly sensitive and specific fluorescent probe for the detection of dead cells and for nuclear counterstaining in fixed preparations. Its cell-impermeant nature, high affinity for DNA, and far-red spectral properties make it an indispensable tool for researchers in cell biology, drug discovery, and microbiology. Careful optimization of staining protocols will ensure reliable and reproducible results in a wide range of fluorescence microscopy applications.

References

Methodological & Application

Protocol for ToTo-3 Staining in Fixed Cells: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ToTo-3 is a high-affinity, cell-impermeant dimeric cyanine (B1664457) nucleic acid stain that emits a far-red fluorescence upon binding to double-stranded DNA (dsDNA). Its fluorescence is significantly enhanced upon intercalation into the DNA double helix, making it an excellent tool for visualizing cell nuclei in fixed and permeabilized cells. A key advantage of this compound is its long-wavelength emission, which minimizes interference from autofluorescence commonly found in biological samples. This property makes it particularly well-suited for multicolor imaging experiments in conjunction with other fluorophores that emit in the blue, green, or red spectra.

This application note provides a detailed protocol for using this compound for nuclear counterstaining in fixed cells, including a comparison of different fixation and permeabilization methods, and troubleshooting guidance.

Principle of this compound Staining

This compound is a carbocyanine dimer that is virtually non-fluorescent in solution. Upon binding to dsDNA, the dye undergoes a conformational change that leads to a dramatic increase in its fluorescence quantum yield. As this compound cannot cross the plasma membrane of live cells, it is exclusively used for staining fixed and permeabilized cells, or as an indicator of cell death in viability assays. The staining process involves three main steps: cell fixation, permeabilization, and incubation with the this compound dye.

Materials and Reagents

  • This compound Iodide (e.g., 1 mM solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization Buffer (e.g., Triton X-100 or Tween-20 in PBS)

  • RNase A (optional, for DNA-specific staining)

  • Mounting Medium

  • Glass slides and coverslips

  • Fluorescence microscope with appropriate filter sets for far-red fluorescence

Spectral Properties

The spectral characteristics of this compound make it compatible with common laser lines and filter sets used in fluorescence microscopy.

ParameterWavelength (nm)
Excitation Maximum642
Emission Maximum660

Experimental Protocols

Optimal staining with this compound is dependent on proper cell fixation and permeabilization. The choice of method can influence staining intensity and background fluorescence. Below are protocols for two common fixation methods and a subsequent staining procedure.

Cell Fixation

Method 1: Paraformaldehyde (PFA) Fixation

Paraformaldehyde is a cross-linking fixative that preserves cellular morphology well.

  • Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

Method 2: Methanol (B129727) Fixation

Methanol is a denaturing fixative that also permeabilizes the cell membrane.

  • Grow cells on sterile glass coverslips.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells by incubating with ice-cold 100% methanol for 10 minutes at -20°C.

  • Wash the cells three times with PBS for 5 minutes each.

Cell Permeabilization

Permeabilization is necessary after PFA fixation to allow this compound to enter the cell and access the nucleus. Methanol fixation simultaneously permeabilizes the cells.

  • Following PFA fixation and washing, incubate the cells with a permeabilization buffer such as 0.1-0.5% Triton X-100 or 0.1-0.5% Tween-20 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

This compound Staining
  • Prepare a fresh working solution of this compound in PBS. A final concentration of 0.5 to 2 µM is generally recommended. The optimal concentration may vary depending on the cell type and experimental conditions.

  • (Optional) To ensure DNA-specific staining and reduce cytoplasmic background from RNA binding, incubate the fixed and permeabilized cells with RNase A (100 µg/mL in PBS) for 30 minutes at 37°C. Wash the cells with PBS. Some studies indicate that this compound can co-stain cytoplasmic RNA, and RNase treatment can effectively prevent this.[1][2]

  • Incubate the cells with the this compound working solution for 15-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Image the stained cells using a fluorescence microscope equipped with a laser line and filter set suitable for far-red fluorescence (e.g., excitation at 633 nm or 647 nm and emission detection at >660 nm). This compound is well-suited for confocal microscopy.[1][2]

Data Presentation: Comparison of Fixation and Permeabilization Methods

The choice of fixation and permeabilization can significantly impact the quality of this compound staining. The following tables summarize the expected outcomes based on common laboratory practices.

Table 1: Comparison of Fixation Methods for this compound Staining

Fixation MethodPrincipleAdvantages for this compound StainingDisadvantages for this compound Staining
4% ParaformaldehydeCross-linking of proteinsExcellent preservation of cellular morphology.Requires a separate permeabilization step. May mask some epitopes if used for co-staining.
Ice-cold MethanolDehydration and protein denaturationCombines fixation and permeabilization in one step. Can sometimes result in a brighter signal.May alter cellular morphology and cause cell shrinkage. Can extract some cellular components.

Table 2: Comparison of Permeabilization Agents for this compound Staining (following PFA fixation)

Permeabilization AgentRecommended ConcentrationIncubation Time (min)Characteristics
Triton X-1000.1 - 0.5%10 - 15A strong, non-ionic detergent that effectively permeabilizes nuclear and plasma membranes.
Tween-200.1 - 0.5%10 - 15A milder, non-ionic detergent that creates smaller pores in the membranes.
Saponin0.1 - 0.5%10 - 15A gentle detergent that selectively interacts with cholesterol in the plasma membrane.

Troubleshooting

Table 3: Common Problems and Solutions for this compound Staining

ProblemPossible CauseSuggested Solution
Weak or No Nuclear Staining Inadequate permeabilization.Increase the concentration of the permeabilization agent or the incubation time. If using methanol fixation, ensure it is ice-cold.
This compound concentration is too low.Increase the concentration of the this compound working solution (try a range from 0.5 to 5 µM).
Insufficient incubation time.Increase the incubation time with this compound to 30-60 minutes.
High Cytoplasmic Background This compound is binding to RNA.Treat cells with RNase A before staining.[1][2]
Incomplete washing.Increase the number and duration of washing steps after this compound incubation.
This compound concentration is too high.Decrease the concentration of the this compound working solution.
Photobleaching Excessive exposure to excitation light.Minimize exposure to the excitation light source. Use a neutral density filter if available. This compound has been shown to be relatively photostable compared to some other nuclear stains.[1]
Diffuse or Uneven Staining Poor cell health before fixation.Ensure cells are healthy and not overly confluent before starting the protocol.
Incomplete fixation.Ensure complete immersion of cells in the fixative and adhere to the recommended incubation times.

Visualization and Workflow

Experimental Workflow for this compound Staining

G cluster_0 Cell Preparation cluster_1 Fixation cluster_2 Permeabilization (if PFA fixed) cluster_3 Staining and Imaging A Seed cells on coverslips B Culture to desired confluency A->B C Wash with PBS B->C D Add Fixative (e.g., 4% PFA) C->D E Incubate D->E F Wash with PBS E->F G Add Permeabilization Buffer (e.g., 0.2% Triton X-100) F->G H Incubate G->H I Wash with PBS H->I J Incubate with this compound Solution I->J K Wash with PBS J->K L Mount Coverslip K->L M Image with Fluorescence Microscope L->M

Caption: A generalized workflow for this compound staining of fixed cells.

Signaling Pathways and Logical Relationships

This compound staining is a terminal process for fixed cells and does not directly involve signaling pathways. The logical relationship of the protocol is a sequential process where each step is critical for the success of the subsequent steps.

G A Cell Fixation B Cell Permeabilization A->B Preserves cell structure C This compound Incubation B->C Allows dye entry D Fluorescence Imaging C->D Labels dsDNA

Caption: Logical flow of the this compound fixed cell staining protocol.

Conclusion

This compound is a robust and versatile far-red fluorescent stain for nuclear counterstaining in fixed cells. Its high affinity for dsDNA and low background fluorescence make it an ideal choice for a wide range of applications in fluorescence microscopy, particularly in multicolor imaging experiments. Successful staining is contingent on appropriate cell handling, fixation, and permeabilization. By following the detailed protocols and troubleshooting guide provided in this application note, researchers can achieve high-quality and reproducible nuclear staining with this compound.

References

ToTo-3 Staining for Flow Cytometry Analysis: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ToTo-3 is a high-affinity, far-red fluorescent nucleic acid stain that is cell-impermeant, making it an excellent tool for viability assessment in flow cytometry. As a carbocyanine dimer, this compound exhibits a significant increase in fluorescence quantum yield upon binding to double-stranded DNA (dsDNA). This property allows for the clear distinction between live cells with intact plasma membranes and dead or dying cells with compromised membranes. Its long-wavelength excitation and emission spectra minimize spectral overlap with other common fluorophores, making it ideal for multicolor flow cytometry experiments. This application note provides a detailed protocol for using this compound in conjunction with Annexin V to differentiate between live, apoptotic, and necrotic cell populations.

Principle of the Assay

This protocol utilizes a dual-staining approach to identify different stages of cell death. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V. This compound iodide serves as a marker for late-stage apoptosis and necrosis. As a cell-impermeant dye, this compound can only enter cells that have lost their plasma membrane integrity, a hallmark of late apoptotic and necrotic cells, where it intercalates with nucleic acids and fluoresces brightly.

By combining Annexin V and this compound staining, three distinct cell populations can be identified:

  • Live cells: Annexin V-negative and this compound-negative.

  • Early apoptotic cells: Annexin V-positive and this compound-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and this compound-positive.

Quantitative Data Summary

The following tables summarize the key spectral properties of this compound and the expected results from a typical flow cytometry experiment.

Table 1: Spectral Properties of this compound Iodide

PropertyWavelength (nm)
Excitation Maximum (bound to DNA)~642
Emission Maximum (bound to DNA)~660
Recommended Excitation Laser633/635 nm (e.g., HeNe or red diode laser)
Recommended Emission Filter660/20 BP or similar

Table 2: Expected Flow Cytometry Results for Cell Population Analysis

Cell PopulationAnnexin V StainingThis compound StainingTypical Fluorescence Intensity (this compound)
LiveNegativeNegativeLow
Early ApoptoticPositiveNegativeLow
Late Apoptotic / NecroticPositivePositiveHigh

Experimental Protocols

Materials Required:

  • This compound Iodide (e.g., 1 mM in DMSO)

  • FITC-Annexin V (or other fluorescent conjugate)

  • 10X Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Cell suspension of interest

  • Flow cytometer equipped with a red laser (e.g., 633 nm or 635 nm) and appropriate filters.

  • Micropipettes and sterile microcentrifuge tubes

Experimental Workflow Diagram

G Experimental Workflow for this compound and Annexin V Staining cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Induce Apoptosis (e.g., drug treatment) harvest Harvest Cells (adherent or suspension) start->harvest wash1 Wash with PBS harvest->wash1 count Count Cells wash1->count resuspend1 Resuspend in 1X Binding Buffer count->resuspend1 add_annexin Add Annexin V-FITC resuspend1->add_annexin incubate1 Incubate 15 min at RT (in the dark) add_annexin->incubate1 add_toto3 Add this compound Iodide incubate1->add_toto3 incubate2 Incubate 5-10 min at RT (in the dark) add_toto3->incubate2 acquire Acquire on Flow Cytometer incubate2->acquire analyze Analyze Data (gating and quantification) acquire->analyze

Caption: Workflow for dual-staining of cells with Annexin V and this compound for flow cytometry.

Detailed Staining Protocol:

  • Cell Preparation:

    • Induce apoptosis in your cell line of interest using a desired method, alongside an untreated control population.

    • Harvest cells (for adherent cells, use a gentle dissociation method like trypsinization, followed by neutralization).

    • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Annexin V Binding Buffer.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-Annexin V (or other conjugate, follow manufacturer's recommendations).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Prepare a working solution of this compound Iodide. A final concentration between 100 nM and 1 µM is a good starting point for optimization. Dilute the stock solution in 1X Annexin V Binding Buffer.

    • Add the diluted this compound Iodide to the cell suspension.

    • Gently vortex and incubate for 5-10 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

  • Flow Cytometry Analysis:

    • Analyze the samples on the flow cytometer immediately.

    • Excite the FITC-Annexin V with a blue laser (488 nm) and collect the emission at ~530 nm.

    • Excite the this compound with a red laser (633 or 635 nm) and collect the emission at ~660 nm.

    • Use unstained, single-stained (Annexin V only and this compound only) controls for setting up compensation and gates.

    • Create a dot plot of FITC-Annexin V fluorescence versus this compound fluorescence to distinguish the live, early apoptotic, and late apoptotic/necrotic populations.

Signaling Pathway Diagram

Cell Death Pathways and Membrane Integrity

The following diagram illustrates the key events in apoptosis and necrosis leading to changes in plasma membrane permeability, which is the basis for this compound staining.

G Cell Death Pathways and Plasma Membrane Integrity cluster_apoptosis Apoptosis cluster_necrosis Necrosis cluster_detection Flow Cytometry Detection apoptosis_stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) caspase_activation Caspase Activation apoptosis_stimuli->caspase_activation ps_translocation Phosphatidylserine (PS) Translocation to Outer Membrane caspase_activation->ps_translocation membrane_blebbing Membrane Blebbing ps_translocation->membrane_blebbing annexin_v Annexin V Staining ps_translocation->annexin_v Binds to exposed PS late_apoptosis Late Apoptosis: Loss of Membrane Integrity membrane_blebbing->late_apoptosis toto_3 This compound Staining late_apoptosis->toto_3 Enters through compromised membrane necrosis_stimuli Necrotic Stimuli (e.g., toxins, physical injury) cell_swelling Cell Swelling necrosis_stimuli->cell_swelling membrane_rupture Plasma Membrane Rupture cell_swelling->membrane_rupture membrane_rupture->toto_3 Enters through ruptured membrane

Caption: Apoptosis and necrosis pathways leading to membrane changes detected by Annexin V and this compound.

Applications in Drug Development and Research

The this compound staining protocol is a valuable tool for:

  • Cytotoxicity Assays: Evaluating the effect of novel drug candidates on cell viability.

  • Apoptosis Research: Studying the mechanisms of programmed cell death induced by various stimuli.

  • Toxicology Screening: Assessing the safety profile of chemical compounds in vitro.

  • Cancer Research: Investigating the efficacy of anti-cancer therapies that induce cell death.

This compound is a robust and reliable far-red fluorescent stain for the detection of dead cells in flow cytometry. When used in combination with an early apoptotic marker such as Annexin V, it allows for the detailed quantification of live, early apoptotic, and late apoptotic/necrotic cell populations. The protocol described in this application note provides a straightforward and effective method for incorporating this compound into cell viability and apoptosis studies, making it a valuable asset for researchers in various fields, including drug discovery and development.

Application Notes: Chromosome Counterstaining with ToTo-3 Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ToTo-3 is a carbocyanine dimer nucleic acid stain that exhibits a bright, far-red fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] As a cell-impermeant dye, it is an exceptional counterstain for chromosomes and nuclei in fixed and permeabilized cells.[3] Its long-wavelength excitation (around 642 nm) and emission (around 660 nm) make it highly suitable for multicolor fluorescence imaging, as its spectral properties are well-separated from commonly used fluorophores in the green and red channels, minimizing spectral overlap and tissue autofluorescence.[1][3] this compound demonstrates a high affinity for dsDNA and is characterized by a significant enhancement in fluorescence upon binding, which contributes to a high signal-to-noise ratio.[1][4]

Principle of Staining

This compound is a non-fluorescent and cell-impermeant dye in its unbound state.[1] For staining of intracellular structures like chromosomes, the cell membrane must first be fixed and then permeabilized. Fixation, typically with an aldehyde-based fixative like paraformaldehyde, cross-links proteins and preserves the cellular structure.[5] Permeabilization, often achieved with detergents such as Triton™ X-100 or saponin, creates pores in the cell membrane, allowing the this compound dye to enter the cell and access the nucleus.[5] Once inside, this compound intercalates into the DNA helix, leading to a substantial increase in its fluorescence quantum yield and resulting in bright, specific staining of the chromosomes.

Quantitative Data Summary

The following table summarizes the key optical and performance characteristics of this compound and provides a qualitative comparison with other common far-red nuclear counterstains. While specific quantitative values for quantum yield and photostability of this compound are not consistently reported across literature, its performance is generally described as having high fluorescence intensity and stability.[6]

PropertyThis compound IodideDraq5™RedDot™2
Excitation Max (nm) ~642~647~665
Emission Max (nm) ~660~681~695
Cell Permeability ImpermeantPermeantImpermeant
Quantum Yield Significant fluorescence enhancement upon DNA bindingNo fluorescence enhancement on bindingNot specified
Photostability HighHighHighly photostable
Signal-to-Noise Ratio High (low background fluorescence)Not specifiedNot specified
Primary Application Fixed/permeabilized cellsLive and fixed cellsFixed/permeabilized cells

Experimental Protocols

I. Cell Preparation for Chromosome Spreads

This protocol is a general guideline for preparing cells for chromosome analysis.

  • Cell Culture: Culture cells to approximately 70-80% confluency.

  • Mitotic Arrest: Treat cells with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. Incubation time and concentration should be optimized for the specific cell line.

  • Cell Harvest: Detach adherent cells using trypsin and collect all cells by centrifugation.

  • Hypotonic Treatment: Resuspend the cell pellet in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubate to swell the cells and disperse the chromosomes.

  • Fixation: Centrifuge the cells and resuspend them in a freshly prepared, ice-cold fixative (e.g., 3:1 methanol:acetic acid). Repeat the fixation step at least two more times.

  • Slide Preparation: Drop the fixed cell suspension onto clean, cold, humid microscope slides and allow them to air dry.

II. This compound Chromosome Counterstaining Protocol

This protocol is adapted from established methods for staining fixed and permeabilized cells.[3]

Materials:

  • This compound Iodide (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • RNase A (optional, 100 µg/mL in PBS)

  • Antifade mounting medium

Procedure:

  • Rehydration: If starting from dried chromosome spreads, rehydrate the slides in PBS for 5 minutes.

  • (Optional) RNase Treatment: To ensure staining is specific to DNA, incubate the slides in RNase A solution for 20-30 minutes at 37°C in a humidified chamber. This step helps to reduce background fluorescence from RNA.

  • Washing: Wash the slides twice with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare the this compound staining solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in PBS.[3] A starting concentration of 1 µM is recommended.[3]

    • Apply the staining solution to the slides, ensuring the cell preparation is completely covered.

    • Incubate for 15-30 minutes at room temperature, protected from light.[3]

  • Washing: Wash the slides three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount a coverslip over the stained cells using an antifade mounting medium.

  • Imaging: Visualize the stained chromosomes using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set).

Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis cell_culture Cell Culture & Mitotic Arrest harvest Cell Harvest cell_culture->harvest hypotonic Hypotonic Treatment harvest->hypotonic fixation Fixation hypotonic->fixation slide_prep Slide Preparation fixation->slide_prep rehydration Rehydration slide_prep->rehydration rnase RNase Treatment (Optional) rehydration->rnase wash1 PBS Wash rnase->wash1 staining This compound Incubation (1-5 µM, 15-30 min) wash1->staining wash2 PBS Wash staining->wash2 mounting Mounting wash2->mounting imaging Fluorescence Microscopy mounting->imaging logical_relationship cluster_cell_state Cell State cluster_dye_state This compound Dye cluster_outcome Outcome live_cell Live Cell (Impermeant Membrane) no_signal No Fluorescence live_cell->no_signal fixed_cell Fixed & Permeabilized Cell (Porous Membrane) toto_bound This compound Bound to DNA (Inside Nucleus) fixed_cell->toto_bound toto_unbound Unbound this compound (Outside Cell) toto_unbound->live_cell toto_unbound->fixed_cell signal Far-Red Fluorescence toto_bound->signal

References

TOTO-3 in Fluorescence In Situ Hybridization (FISH) Protocols: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Distribution

Unveiling Cellular Landscapes: TOTO-3 as a Superior Counterstain in Fluorescence In Situ Hybridization

[City, State] – [Date] – For researchers, scientists, and drug development professionals leveraging Fluorescence In Situ Hybridization (FISH) to visualize nucleic acid sequences within cellular and tissue contexts, the choice of a nuclear counterstain is critical for accurate and clear results. This compound Iodide, a high-affinity dimeric cyanine (B1664457) nucleic acid stain, emerges as a powerful tool in FISH protocols, offering distinct advantages over traditional counterstains. This document provides detailed application notes and protocols for the effective use of this compound in FISH, ensuring high-quality, reproducible data.

This compound is a cell-impermeant, far-red fluorescent dye that intercalates into double-stranded DNA (dsDNA). Its excitation and emission maxima are approximately 642 nm and 660 nm, respectively, when bound to DNA.[1][2][3][4] This spectral profile makes it ideal for use with common laser lines, such as the 633 nm Helium-Neon (He-Ne) laser, and minimizes spectral overlap with frequently used green and red fluorophores in multicolor FISH experiments.[3][4] A key advantage of this compound is its ability to significantly reduce background fluorescence, a common challenge in complex samples like tissues and soil, thereby enhancing the signal-to-noise ratio and enabling clearer visualization of target sequences.[5][6][7]

Key Applications and Advantages of this compound in FISH:
  • Superior Signal-to-Noise Ratio: this compound's far-red fluorescence minimizes interference from cellular and tissue autofluorescence, which is often more pronounced in the blue and green spectral regions.

  • Multicolor Imaging Compatibility: Its distinct spectral properties allow for seamless integration into multicolor FISH experiments with minimal bleed-through into other channels.[8]

  • High Affinity and Brightness: As a high-affinity DNA intercalator, this compound provides bright and stable nuclear staining, clearly delineating nuclear morphology.

  • Alternative to UV-Excited Dyes: For microscopy systems lacking a UV laser, this compound provides an excellent alternative to DAPI for nuclear counterstaining.[3]

  • Enhanced Photostability: Compared to some monomeric cyanine dyes like TO-PRO-3, this compound has demonstrated greater resistance to photobleaching, allowing for more robust and prolonged imaging sessions.[3]

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound Iodide are summarized in the table below.

PropertyValueNotes
Excitation Maximum (DNA-bound) ~642 nm[1][2][3][4]
Emission Maximum (DNA-bound) ~660 nm[1][2][3][4]
Molar Extinction Coefficient (ε) 154,000 cm⁻¹M⁻¹When bound to DNA.[9]
Quantum Yield (Φ) High (specific value not consistently reported)Exhibits significant fluorescence enhancement upon binding to DNA.
Cell Permeability ImpermeantSuitable for fixed and permeabilized cells.[2]
Binding Target Double-stranded DNA (dsDNA)Intercalating agent.
Recommended Concentration Range 0.1 µM - 5 µMOptimal concentration should be determined empirically.[10]
Recommended Incubation Time 15 - 30 minutesAt room temperature, protected from light.[10]

Experimental Protocols

Protocol 1: Standard FISH with this compound Counterstaining

This protocol outlines the general steps for performing FISH on fixed cells or tissue sections, followed by counterstaining with this compound.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) (or other appropriate fixative)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Hybridization buffer

  • Fluorescently labeled FISH probe

  • Wash buffers (e.g., SSC buffers of varying stringency)

  • This compound Iodide stock solution (e.g., 1 mM in DMSO)

  • Antifade mounting medium

Procedure:

  • Sample Preparation, Fixation, and Permeabilization:

    • Prepare cells or tissue sections on slides using standard cytogenetic or histological techniques.

    • Fix the samples (e.g., 4% formaldehyde in PBS for 15 minutes at room temperature).

    • Wash with PBS.

    • Permeabilize the samples to allow probe and dye entry (e.g., 0.5% Triton X-100 in PBS for 10 minutes at room temperature).

    • Wash with PBS.

  • Hybridization:

    • Dehydrate the samples through an ethanol (B145695) series (e.g., 70%, 85%, 100%) and air dry.

    • Apply the FISH probe in hybridization buffer to the sample.

    • Co-denature the probe and target DNA by heating at a specific temperature (e.g., 75-85°C for 5-10 minutes).

    • Hybridize overnight at a specific temperature (e.g., 37°C) in a humidified chamber.

  • Post-Hybridization Washes:

    • Perform a series of stringent washes to remove unbound and non-specifically bound probes. The temperature and salt concentration of the wash buffers should be optimized for the specific probe and target.

  • This compound Counterstaining:

    • After the final wash, equilibrate the sample in PBS.

    • Prepare a fresh this compound staining solution by diluting the stock solution in PBS to a final concentration of 0.5 - 2 µM.

    • Apply the this compound staining solution to the sample and incubate for 15-30 minutes at room temperature, protected from light.

    • Wash the sample 2-3 times with PBS to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslip using an antifade mounting medium.

    • Image using a fluorescence or confocal microscope equipped with appropriate filter sets for the FISH probe and this compound (e.g., Cy5 filter set).

Diagram: Standard FISH Workflow with this compound Counterstaining

FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_post_hyb Post-Hybridization cluster_imaging Imaging Sample_Prep Sample Preparation (Cells/Tissue on Slide) Fixation Fixation Sample_Prep->Fixation Permeabilization Permeabilization Fixation->Permeabilization Dehydration Dehydration (Ethanol Series) Permeabilization->Dehydration Probe_Application Probe Application Dehydration->Probe_Application Denaturation Denaturation Probe_Application->Denaturation Hybridization Hybridization Denaturation->Hybridization Washes Stringent Washes Hybridization->Washes Counterstaining This compound Counterstaining Washes->Counterstaining Final_Washes Final Washes Counterstaining->Final_Washes Mounting Mounting Final_Washes->Mounting Imaging Microscopy Mounting->Imaging Troubleshooting_Weak_Signal Start Weak this compound Signal Check_Concentration Is this compound concentration optimal (0.1 - 5 µM)? Start->Check_Concentration Increase_Concentration Increase this compound Concentration Check_Concentration->Increase_Concentration No Check_Incubation Is incubation time sufficient (15-30 min)? Check_Concentration->Check_Incubation Yes Increase_Concentration->Check_Incubation Increase_Incubation Increase Incubation Time Check_Incubation->Increase_Incubation No Check_Permeabilization Is cell/tissue permeabilization adequate? Check_Incubation->Check_Permeabilization Yes Increase_Incubation->Check_Permeabilization Optimize_Permeabilization Optimize Permeabilization Step (e.g., Triton X-100) Check_Permeabilization->Optimize_Permeabilization No Check_Photobleaching Is photobleaching a factor? Check_Permeabilization->Check_Photobleaching Yes Optimize_Permeabilization->Check_Photobleaching Use_Antifade Use Antifade Mountant & Minimize Light Exposure Check_Photobleaching->Use_Antifade Yes Resolved Signal Improved Check_Photobleaching->Resolved No Use_Antifade->Resolved

References

Application Notes and Protocols: Understanding the Limitations of ToTo-3 for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of ToTo-3, a cyanine (B1664457) dye commonly used in cell biology, with a specific focus on its limitations for live-cell imaging. This document will explore the properties of this compound, outline its appropriate applications, and provide detailed protocols for its use as a dead cell stain. Furthermore, we will present and compare suitable alternatives for researchers requiring nuclear staining in live, healthy cells.

Introduction to this compound

This compound is a high-affinity, carbocyanine dimer nucleic acid stain that exhibits a strong fluorescence enhancement upon binding to double-stranded DNA (dsDNA)[1][2]. It is characterized by its far-red excitation and emission spectra, which minimizes interference from cellular autofluorescence[3][4]. While these properties make it a valuable tool in certain applications, its utility in live-cell imaging is severely restricted.

The Primary Limitation: Cell Impermeability

The most significant limitation of this compound for live-cell imaging is its inability to cross the intact plasma membranes of healthy cells[5][6]. This characteristic is fundamental to its primary application as a robust indicator of cell death. In a population of cells, only those with compromised membrane integrity will allow this compound to enter and stain the nucleus, providing a clear distinction between live and dead cells. A study comparing various DNA dyes for live-cell experiments confirmed that this compound, along with propidium (B1200493) iodide and TOPRO-3, could not be used to stain DNA in living cells[7].

Consequences of Cell Impermeability for Live-Cell Imaging

The cell-impermeant nature of this compound leads to the following consequences when attempting to use it for live-cell imaging of healthy cells:

  • No Nuclear Staining in Live Cells: Healthy, viable cells will show no discernible nuclear fluorescence when treated with this compound.

  • Misinterpretation of Results: Any observed nuclear staining in a live-cell experiment using this compound should be interpreted as an indicator of cell death, not as a successful labeling of a live cell nucleus.

  • Unsuitability for Dynamic Processes: this compound cannot be used to monitor dynamic nuclear processes such as cell division, chromatin remodeling, or nuclear protein trafficking in real-time in living cells.

Appropriate Applications of this compound

Given its properties, this compound is an excellent probe for the following applications:

  • Dead Cell Identification in Fixed and Unfixed Samples: It serves as a reliable marker to quantify dead cells in a population using fluorescence microscopy or flow cytometry[2].

  • Nuclear Counterstaining in Fixed and Permeabilized Cells: Once the cell membrane is permeabilized through fixation, this compound can effectively stain the nucleus, making it a useful counterstain in immunofluorescence and other fixed-cell imaging applications[1][4].

  • High-Content Screening for Cytotoxicity: this compound can be used in high-content screening assays to identify compounds that induce cell death by measuring the increase in the number of fluorescently labeled nuclei[8].

Quantitative Data Summary

The following table summarizes the key properties of this compound and compares it with common alternatives used for live-cell nuclear staining.

PropertyThis compoundHoechst 33342DRAQ5NucSpot® Live 488/650
Cell Permeability ImpermeantPermeantPermeantPermeant
Primary Application Dead Cell Stain, Fixed Cell CounterstainLive & Fixed Cell Nuclear StainLive & Fixed Cell Nuclear StainLive & Fixed Cell Nuclear Stain
Excitation Max (nm) ~642~350~647488: ~500 / 650: ~650
Emission Max (nm) ~660~461~681488: ~515 / 650: ~675
Toxicity in Live Cells Low (as a dead cell stain)Can be toxic, especially with prolonged UV exposure[9][10]Can interfere with DNA replication and halt the cell cycle[11]Low toxicity, suitable for long-term imaging[12][13]
Photostability Moderate, can be sensitive to photobleaching[3]Moderate, can photobleach with UV excitationHigh, low photobleaching[7]High
Compatibility with GFP YesNo (spectral overlap with some GFP variants after photoconversion)Yes488: No / 650: Yes

Experimental Protocols

Protocol for Dead Cell Staining using this compound in Fluorescence Microscopy

This protocol describes the use of this compound to identify dead cells in a cultured cell population.

Materials:

  • This compound Iodide (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Live-cell imaging compatible chamber slides or dishes

  • Fluorescence microscope with appropriate filter sets (e.g., Cy5)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Reagent Preparation: Prepare a working solution of this compound in cell culture medium or PBS. A final concentration of 1-5 µM is a good starting point, but optimal concentration may vary depending on the cell type and experimental conditions.

  • Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with PBS.

    • Add the this compound working solution to the cells.

    • Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing (Optional but Recommended):

    • Remove the staining solution.

    • Wash the cells 1-2 times with PBS to reduce background fluorescence.

  • Imaging:

    • Add fresh PBS or imaging medium to the cells.

    • Image the cells using a fluorescence microscope with a filter set appropriate for far-red fluorescence (Excitation: ~640 nm, Emission: ~660 nm). Dead cells will exhibit bright nuclear fluorescence.

Protocol for Cell Viability Assessment using this compound in Flow Cytometry

This protocol outlines the use of this compound to quantify the percentage of dead cells in a cell suspension by flow cytometry.

Materials:

  • This compound Iodide (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer (e.g., FACS buffer)

  • Cell suspension

  • Flow cytometer with a red laser (e.g., 633 nm or 640 nm)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1 x 10^6 cells/mL in a suitable buffer.

  • Reagent Preparation: Prepare a working solution of this compound. A final concentration of 0.1-1 µM is typically sufficient, but should be optimized for the specific cell type and instrument.

  • Staining:

    • Add the this compound working solution directly to the cell suspension.

    • Incubate for 5-15 minutes at room temperature, protected from light. A wash step is generally not required for flow cytometry.

  • Data Acquisition:

    • Analyze the stained cells on a flow cytometer.

    • Excite the sample with a red laser and collect the emission in the far-red channel (e.g., ~660 nm).

    • Use unstained and single-stained controls to set up appropriate gates and compensation if performing multi-color analysis.

  • Data Analysis:

    • Gate on the cell population based on forward and side scatter.

    • Quantify the percentage of this compound positive cells, which represent the dead cell population.

Visualizing Workflows and Concepts

This compound Mechanism of Action as a Dead Cell Stain

ToTo3_Mechanism cluster_live_cell Live Cell (Intact Membrane) cluster_dead_cell Dead Cell (Compromised Membrane) live_cell Live Cell nucleus_live Nucleus dead_cell Dead Cell nucleus_dead Nucleus (Stained) toto3_outside This compound toto3_outside->live_cell Impermeable toto3_outside->dead_cell Permeable Dead_Cell_Workflow start Start with Cell Culture add_toto3 Add this compound Solution start->add_toto3 incubate Incubate (15-30 min) add_toto3->incubate wash Wash (Optional) incubate->wash image Fluorescence Microscopy or Flow Cytometry wash->image analyze Analyze Data (Identify Dead Cells) image->analyze

References

Troubleshooting & Optimization

Navigating Nuclear Staining with ToTo-3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing ToTo-3 concentration for nuclear staining. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving optimal staining results. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a carbocyanine dimer nucleic acid stain that exhibits bright, far-red fluorescence upon binding to DNA and RNA.[1][2] Due to its high affinity for nucleic acids and significant fluorescence enhancement upon binding, it is an excellent tool for nuclear counterstaining in fixed and permeabilized cells, as well as for identifying dead cells in a population.[1][2] Its far-red emission spectrum makes it ideal for multicolor imaging, as it minimizes spectral overlap with common fluorophores like DAPI and FITC.[3]

Q2: Is this compound cell-permeant?

No, this compound is a cell-impermeant dye.[1][2] This means it cannot cross the intact plasma membrane of live cells. Therefore, it is primarily used for staining fixed and permeabilized cells or as an indicator of cell death, where membrane integrity is compromised.

Q3: What is the optimal concentration for this compound staining?

The optimal concentration of this compound can vary depending on the cell type, cell density, and experimental conditions. A general starting point is a 1:1000 dilution of the stock solution, which typically results in a final concentration of 1 µM.[3] However, it is highly recommended to perform a titration to determine the ideal concentration for your specific application, with a suggested range of 100 nM to 5 µM.[3]

Q4: Can this compound stain RNA? What can I do to ensure nuclear specificity?

Yes, this compound can also bind to RNA, which may result in cytoplasmic staining.[4] To enhance the specificity of nuclear staining, an RNase treatment step can be included in the protocol prior to staining with this compound. This will degrade cytoplasmic RNA and reduce background fluorescence.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound nuclear staining.

Issue Potential Cause Recommended Solution
Weak or No Nuclear Signal Suboptimal Dye Concentration: The this compound concentration may be too low for the specific cell type or density.Perform a concentration titration to find the optimal staining concentration (e.g., in the range of 100 nM to 5 µM).[3]
Insufficient Incubation Time: The incubation period may not be long enough for the dye to fully penetrate the nucleus and bind to the DNA.Increase the incubation time. A typical incubation is 15-30 minutes, but this can be optimized.[3]
Poor Cell Permeabilization: If working with fixed cells, the permeabilization step may be inadequate, preventing the dye from reaching the nucleus.Ensure the permeabilization protocol is appropriate for your cell type and fixation method.
Photobleaching: The fluorescent signal may be fading due to excessive exposure to the excitation light source.Minimize light exposure, use an antifade mounting medium, and optimize imaging settings (e.g., lower laser power, reduced exposure time).[5][6]
High Cytoplasmic Background RNA Staining: this compound can bind to cytoplasmic RNA, leading to non-specific background fluorescence.[4]Treat cells with RNase before staining to degrade RNA and improve nuclear specificity.[4]
Excess Dye: Using a concentration of this compound that is too high can lead to increased background.Optimize the this compound concentration by performing a titration. Ensure adequate washing steps after staining to remove unbound dye.
Altered Nuclear Morphology Cell Cycle Stage: Observed changes in nuclear morphology, such as fragmentation, could be indicative of normal cellular processes like division.[7]Correlate nuclear morphology with cell cycle markers if precise characterization is needed.
Cell Health or Treatment Effects: The experimental conditions or treatments may be inducing changes in nuclear structure.Compare with untreated or control cells to determine if the observed morphology is a result of the experimental manipulation.
Stain Batch or Storage Issues: A new batch of stain or improper storage (e.g., multiple freeze-thaw cycles) could affect performance.[7]Use a fresh aliquot of the stain and always store it as recommended by the manufacturer, protected from light.

Experimental Protocols

Standard Protocol for Nuclear Staining of Fixed Cells with this compound

This protocol provides a general guideline for staining the nuclei of fixed and permeabilized cells.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • RNase A solution (optional)

  • Mounting medium (antifade recommended)

Procedure:

  • Cell Preparation: Grow cells on a suitable substrate (e.g., coverslips, chamber slides).

  • Washing: Wash the cells 1-3 times with PBS.

  • Fixation: Fix the cells with the appropriate fixation solution for your sample (e.g., 4% paraformaldehyde for 15 minutes at room temperature).

  • Washing: Wash the cells 3 times with PBS.

  • Permeabilization: Permeabilize the cells with the permeabilization solution (e.g., 0.1% Triton X-100 for 10-15 minutes at room temperature).

  • Washing: Wash the cells 3 times with PBS.

  • (Optional) RNase Treatment: To reduce cytoplasmic RNA staining, incubate cells with RNase A solution according to the manufacturer's recommendations. Wash 3 times with PBS.

  • Staining:

    • Prepare the this compound staining solution by diluting the stock solution in PBS. A common starting dilution is 1:1000 (for a final concentration of 1 µM).[3]

    • Add enough staining solution to completely cover the cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.[3]

  • Washing: Wash the cells 3 times with PBS to remove unbound dye.

  • Mounting: Mount the coverslip with an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for far-red fluorescence (Excitation/Emission: ~642/661 nm).[1][3]

Data Presentation
Parameter Recommended Range Starting Point Notes
This compound Concentration 100 nM - 5 µM[3]1 µMTitration is crucial for optimal signal-to-noise ratio.
Incubation Time 15 - 30 minutes[3]20 minutesMay need adjustment based on cell type and density.
Excitation Wavelength ~642 nm[1][3]N/AUse a laser line or filter set appropriate for far-red excitation.
Emission Wavelength ~661 nm[1][3]N/AUse a filter set that captures the far-red emission peak.

Visual Guides

Staining_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_image Imaging Start Start with Cultured Cells Wash1 Wash with PBS Start->Wash1 Fix Fix Cells Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Perm Permeabilize Cells Wash2->Perm Wash3 Wash with PBS Perm->Wash3 Stain Incubate with this compound Wash3->Stain Wash4 Wash with PBS Stain->Wash4 Mount Mount with Antifade Medium Wash4->Mount Image Fluorescence Microscopy Mount->Image

Figure 1. Experimental workflow for this compound nuclear staining of fixed cells.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Suboptimal Staining Result WeakSignal Weak/No Signal Problem->WeakSignal HighBg High Background Problem->HighBg AlteredMorph Altered Morphology Problem->AlteredMorph Sol_Weak Increase Concentration/Time Improve Permeabilization Use Antifade WeakSignal->Sol_Weak Sol_Bg Decrease Concentration Add RNase Treatment Improve Washing HighBg->Sol_Bg Sol_Morph Check Cell Health Use Fresh Stain Consider Cell Cycle AlteredMorph->Sol_Morph

Figure 2. Logical relationship for troubleshooting common this compound staining issues.

References

Technical Support Center: Troubleshooting Weak ToTo-3 Signal in Fixed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak ToTo-3 staining in fixed tissues.

Troubleshooting Guide

A weak or absent this compound signal can be frustrating. This guide provides a systematic approach to identify and resolve the root cause of the issue.

Initial Checks
  • Confirm Filter and Laser Settings: Ensure that the microscope's excitation and emission filters are appropriate for this compound (Excitation/Emission: 642/661 nm)[1][2]. Use a standard far-red or Cy5 filter set[1].

  • Verify Dye Handling and Storage: this compound is light-sensitive. Protect the staining solution from light. The dye is typically supplied in DMSO and should be stored at ≤–20°C. Before use, warm the vial to room temperature and briefly centrifuge it to ensure the solution is at the bottom[1][3].

  • Positive Control: If possible, include a positive control sample that has previously shown strong this compound staining to confirm the issue is with the current sample or protocol execution.

Troubleshooting Workflow

If the initial checks do not resolve the issue, follow this workflow to diagnose the problem systematically.

TroubleshootingWorkflow cluster_start cluster_protocol Protocol Optimization cluster_sample Sample Preparation cluster_imaging Imaging cluster_solution start Start: Weak this compound Signal dye_conc Optimize Dye Concentration start->dye_conc Begin Troubleshooting incubation Adjust Incubation Time & Temperature dye_conc->incubation If signal is still weak permeabilization Check Permeabilization Step incubation->permeabilization If signal is still weak fixation Evaluate Fixation Method permeabilization->fixation If signal is still weak rna_background High Cytoplasmic Background? fixation->rna_background If nuclear specificity is low rnase_treatment Consider RNase Treatment rna_background->rnase_treatment Yes autofluorescence High Tissue Autofluorescence? rna_background->autofluorescence No rnase_treatment->autofluorescence spectral_imaging Use Spectral Imaging or Far-Red Dye autofluorescence->spectral_imaging Yes photobleaching Check for Photobleaching autofluorescence->photobleaching No spectral_imaging->photobleaching imaging_settings Optimize Imaging Parameters photobleaching->imaging_settings Yes solution Resolved: Strong Nuclear Signal photobleaching->solution No, review all steps imaging_settings->solution

Caption: A flowchart for troubleshooting weak this compound signals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for this compound?

A1: The optimal concentration can vary between experiments. It is recommended to try a range of concentrations from 100 nM to 5 µM to determine the best concentration for your specific sample and conditions[1][3]. A common starting dilution is 1:1,000 of the stock solution, which typically results in a 1 µM solution[1].

Q2: Can I use this compound for live-cell imaging?

A2: No, this compound is a cell-impermeant dye, meaning it cannot cross the membrane of live cells. It is designed for staining fixed and permeabilized cells or as an indicator of dead cells in a population[2][4].

Q3: My this compound signal is strong in the cytoplasm but weak in the nucleus. What should I do?

A3: this compound binds to both DNA and RNA. High cytoplasmic staining suggests binding to RNA. While RNase treatment is not always necessary, it can significantly improve the nuclear signal by reducing the cytoplasmic RNA background[3].

Q4: Is this compound compatible with immunofluorescence (IF)?

A4: Yes, this compound is well-suited for use as a nuclear counterstain in immunofluorescence protocols. Its far-red fluorescence is spectrally well-separated from commonly used fluorophores like DAPI and FITC, minimizing spectral overlap[2].

Q5: How can I reduce tissue autofluorescence that might be masking my this compound signal?

A5: this compound's long-wavelength emission is generally outside the spectral range of most tissue autofluorescence[1][2]. However, if you still encounter issues, consider using spectral imaging and linear unmixing if your microscope system supports it.

Quantitative Data Summary

ParameterRecommended Range/ValueStarting PointReference
This compound Concentration 100 nM - 5 µM1 µM (1:1000 dilution)[1][3]
Incubation Time 15 - 30 minutes20 minutes[1]
Excitation Maximum 642 nmN/A[1][2]
Emission Maximum 661 nmN/A[1][2]

Experimental Protocols

Standard Protocol for this compound Staining in Fixed Tissues

This protocol provides a general guideline for using this compound as a nuclear counterstain in fixed tissue sections.

Materials:

  • Fixed tissue sections on slides

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or Saponin in PBS)

  • This compound Iodide (1 mM in DMSO)

  • RNase A solution (optional, 100 µg/mL in PBS)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration (for FFPE tissues): If using formalin-fixed paraffin-embedded (FFPE) tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval (if part of an IF protocol): Perform antigen retrieval as required for your specific primary antibody.

  • Washing: Wash the slides 2-3 times with PBS for 5 minutes each.

  • Permeabilization: Incubate the sections in permeabilization buffer for 10-15 minutes at room temperature. The choice of permeabilization agent and incubation time may need optimization depending on the tissue and fixation method.

  • Washing: Wash the slides 2-3 times with PBS for 5 minutes each.

  • (Optional) RNase Treatment: If high cytoplasmic background is anticipated, incubate the sections with RNase A solution for 30-60 minutes at 37°C to degrade RNA. Wash thoroughly with PBS afterward.

  • This compound Staining:

    • Prepare the this compound staining solution by diluting the stock solution in PBS. A starting dilution of 1:1000 (to 1 µM) is recommended, but this should be optimized.

    • Apply the staining solution to the tissue sections, ensuring complete coverage.

    • Incubate for 15-30 minutes at room temperature, protected from light[1].

  • Washing: Wash the slides 3 times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Mount the coverslip using an appropriate mounting medium.

  • Imaging: Image using a fluorescence microscope with filter sets appropriate for far-red fluorescence (e.g., Cy5 filter set)[1].

Signaling Pathway and Experimental Workflow Diagrams

StainingWorkflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_imaging Analysis fixation Fixation embedding Embedding & Sectioning fixation->embedding dewax_rehydrate Deparaffinization & Rehydration embedding->dewax_rehydrate permeabilization Permeabilization dewax_rehydrate->permeabilization rnase RNase Treatment (Optional) permeabilization->rnase staining This compound Incubation rnase->staining washing Washing staining->washing mounting Mounting washing->mounting imaging Fluorescence Imaging mounting->imaging

Caption: A generalized workflow for this compound staining of fixed tissues.

References

Technical Support Center: ToTo-3 Staining in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding nonspecific binding issues encountered when using ToTo-3 dye in soil samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for soil samples?

This compound is a carbocyanine dye that intercalates with double-stranded DNA, exhibiting a significant increase in fluorescence upon binding. It is particularly useful for staining microbial cells in complex environmental samples like soil for several reasons:

  • Reduced Background Fluorescence: this compound is excited by a He-Ne laser at 633 nm, a wavelength that minimizes the natural autofluorescence often found in soil and sediment components.[1][2]

  • High Affinity for Nucleic Acids: The dye has a strong affinity for DNA, leading to bright signals from microbial cells.[1]

  • Improved Signal-to-Noise Ratio: The weak fluorescence of unbound or nonspecifically bound this compound molecules contributes to a better signal-to-noise ratio compared to some other common stains.[1][2]

Q2: What causes nonspecific binding of this compound in soil?

Nonspecific binding of this compound in soil samples can be attributed to several factors:

  • Interactions with Soil Matrix: The dye can interact with various components of the soil matrix, such as minerals and organic matter, leading to background fluorescence.[2][3]

  • Electrostatic Interactions: Fluorescent dyes can carry charges that result in nonspecific binding to soil particles.[4]

  • Hydrophobic Interactions: Humic substances in soil can engage in hydrophobic bonding, potentially trapping the dye molecules.[5]

Q3: How does soil composition affect this compound staining?

The physicochemical properties of soil can significantly influence the extent of nonspecific binding:

  • Clay Content: Soils with high clay content may exhibit increased nonspecific binding due to the large surface area and potential for electrostatic interactions.[6]

  • Organic Matter: The presence of humic and fulvic acids in organic matter can contribute to background fluorescence and nonspecific dye retention.[5][7]

  • pH: The pH of the soil solution can influence the surface charge of soil particles and the dye itself, thereby affecting their interaction.[6]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound staining of soil samples.

Q1: I am observing high background fluorescence across my entire soil sample. What can I do?

High background fluorescence can mask the signal from microbial cells. Here are some steps to mitigate this issue:

  • Optimize Dye Concentration: The concentration of this compound may be too high, leading to excess unbound dye that contributes to background noise. A titration experiment is recommended to determine the optimal dye concentration for your specific soil type and experimental conditions.

  • Increase Wash Steps: After staining, increase the number and duration of washing steps to more effectively remove unbound dye from the soil matrix.

  • Utilize a Blocking Agent: Pre-treating the soil sample with a blocking agent can help to saturate nonspecific binding sites. While conventional blocking agents like Bovine Serum Albumin (BSA) are used in immunofluorescence, for soil, a pre-incubation with a non-fluorescent surfactant or a solution of unlabeled DNA could be effective.

Q2: My this compound signal is weak, and I can't clearly distinguish the microbial cells.

Weak signals can be due to several factors. Consider the following troubleshooting steps:

  • Check Dye Viability: Ensure that your this compound stock solution has not degraded. Protect it from light and store it at the recommended temperature.

  • Increase Incubation Time: The dye may require more time to penetrate the soil matrix and stain the microbial cells. Try extending the incubation period.

  • Sample Pre-treatment: Consider a gentle pre-treatment step to improve cell permeability, such as a brief incubation with a mild detergent or enzyme. However, be cautious as this could also lyse the cells.

Q3: The fluorescence signal appears patchy and uneven across the sample.

Uneven staining can be a result of inhomogeneous sample preparation.

  • Ensure Proper Homogenization: Thoroughly mix the soil sample to ensure a uniform distribution of microbial cells and to break up any large aggregates that might impede dye penetration.

  • Optimize Mounting: When preparing slides for microscopy, ensure that the sample is evenly spread and that there are no air bubbles or thick clumps of soil.

Data Summary

ParameterDescriptionImplication for this compound StainingReference
Excitation/Emission Maxima 642/660 nmHigh wavelength reduces autofluorescence from soil components.[1]
Binding Target Double-stranded DNAAllows for visualization of microbial cells.[1]
Key Interfering Components Clay minerals, humic substances, fulvic acidsCan cause nonspecific binding and high background fluorescence.[5][6]
Influence of pH Affects surface charge of soil particles and dyeCan modulate the extent of nonspecific binding.[6]

Experimental Protocols

Protocol: Pre-treatment/Blocking to Reduce Nonspecific Binding

This protocol is a general guideline and may require optimization for your specific soil type.

  • Sample Preparation:

    • Homogenize 1 gram of soil in 10 mL of a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Allow larger particles to settle for 1-2 minutes.

    • Transfer the supernatant containing the microbial fraction to a new tube.

  • Blocking Step (Choose one):

    • Option A (Surfactant): Add a non-ionic surfactant like Tween-20 to the sample at a final concentration of 0.05% (v/v). Incubate for 15 minutes at room temperature with gentle agitation.

    • Option B (Unlabeled DNA): Add sheared salmon sperm DNA to the sample at a final concentration of 100 µg/mL. Incubate for 30 minutes at room temperature.

  • Washing:

    • Centrifuge the sample to pellet the soil particles and microorganisms.

    • Discard the supernatant and resuspend the pellet in fresh buffer.

    • Repeat the wash step two more times.

  • This compound Staining:

    • Proceed with your standard this compound staining protocol.

Visualizations

Troubleshooting_Workflow start Start: High Background Fluorescence optimize_dye Optimize this compound Concentration start->optimize_dye increase_wash Increase Wash Steps optimize_dye->increase_wash use_blocker Use Blocking Agent increase_wash->use_blocker check_results Re-evaluate Staining use_blocker->check_results success Problem Solved check_results->success Improved further_troubleshoot Further Troubleshooting check_results->further_troubleshoot No Improvement

Caption: Troubleshooting workflow for high background fluorescence.

ToTo3_Interactions cluster_soil Soil Environment Microbial_DNA Microbial DNA (Target) Soil_Matrix Soil Matrix (Clay, Organic Matter) ToTo3 This compound Dye ToTo3->Microbial_DNA Specific Binding (Desired Signal) ToTo3->Soil_Matrix Nonspecific Binding (Background Noise)

References

Technical Support Center: Improving Signal-to-Noise Ratio with ToTo-3 in Microbial Ecology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing ToTo-3 for microbial analysis. It offers detailed troubleshooting guides and frequently asked questions to address common challenges and optimize experimental outcomes, with a focus on enhancing the signal-to-noise ratio.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it advantageous for microbial ecology?

A: this compound (also known as Thiazole Red Homodimer) is a high-affinity, cell-impermeant carbocyanine dimeric dye that binds to nucleic acids.[1][2] It is particularly useful in microbial ecology because it is essentially non-fluorescent until it binds with double-stranded DNA (dsDNA), at which point it fluoresces brightly in the far-red spectrum.[1][2] This property, combined with its long-wavelength excitation, significantly reduces background fluorescence and autofluorescence from environmental samples like soil and sediment, which often interfere with dyes excited in the UV range (e.g., DAPI).[3][4][5]

Q2: How does this compound specifically improve the signal-to-noise ratio?

A: this compound improves the signal-to-noise ratio through two primary mechanisms:

  • Low Background Fluorescence: The dye only fluoresces intensely when intercalated with DNA; unbound dye molecules in solution have very weak fluorescence.[3][5]

  • Reduced Autofluorescence: this compound is excited by red light (e.g., a 633 nm He-Ne laser), a spectral range where autofluorescence from minerals, clay, and other common components in environmental samples is significantly lower.[3][5] This makes the specific signal from stained microbes stand out more clearly.

Q3: Can this compound be used to differentiate between live and dead microbial cells?

A: Yes. This compound is a cell-impermeant dye, meaning it cannot cross the intact membranes of live cells.[1][6] Therefore, it selectively stains cells with compromised membranes, which are typically considered dead or non-viable.[2][6] This makes it an effective indicator for assessing cell viability, particularly in flow cytometry applications.[7][8] For total cell counts, samples must first be fixed and permeabilized to allow the dye to enter all cells.[9]

Q4: What are the optimal excitation and emission wavelengths for this compound?

A: The optimal spectral characteristics for this compound are an excitation maximum at approximately 642 nm and an emission maximum at approximately 660 nm when bound to DNA.[5] This allows it to be used effectively with standard confocal laser scanning microscopes (CLSM) equipped with a 633 nm He-Ne laser and appropriate far-red detectors.[5]

Q5: Is this compound suitable for use as a counterstain in Fluorescence In Situ Hybridization (FISH)?

A: Yes, this compound is an excellent counterstain for FISH.[10] It allows for the clear visualization of all microbial cells in a sample, including those not targeted by the specific FISH probe.[4] Its far-red emission is spectrally distinct from many common fluorochromes used for FISH probes (e.g., those in the green and red channels), enabling effective multicolor imaging.[1][4]

Section 2: Troubleshooting Guides

This section addresses specific issues that can arise during experiments, presented in a question-and-answer format.

Q: My images have high background noise, obscuring the microbial signal. What are the common causes and solutions?

A: High background is a common issue that can often be resolved by optimizing the staining protocol and imaging parameters. The primary causes are excess dye, non-specific binding to sample particulates, and autofluorescence.

Cause of High BackgroundRecommended Solution
Excess Dye Concentration Titrate the this compound concentration to find the lowest effective level. Optimal concentrations typically range from 1 µM to 5 µM.[5] Start at the lower end of the range and increase only if the signal is too weak.
Insufficient Washing After incubation, wash the sample thoroughly 2-3 times with a suitable buffer (e.g., PBS) to remove unbound dye molecules.[9] Including a mild detergent in the wash buffer can also help.[11]
Non-specific Binding Environmental samples with high clay or organic content may non-specifically bind the dye. While this compound has low non-specific binding, aggressive washing or pre-treatment of the sample may be necessary in extreme cases.[3]
Sample Autofluorescence Ensure you are using a monochromatic light source (laser) matched to the dye's excitation peak (~642 nm).[5] Avoid broad-spectrum lamps. Always image an unstained control sample to assess the level of intrinsic autofluorescence.[12]

Q: I am observing a very faint signal or no signal at all. How can I troubleshoot this?

A: A weak or absent signal can stem from issues with the staining procedure, instrument settings, or the sample itself.

Cause of Weak SignalRecommended Solution
Inefficient Staining Increase the incubation time to 15-30 minutes to ensure the dye has sufficient time to penetrate compromised cells and bind to DNA.[9] Ensure the dye solution is warmed to room temperature before use.[9]
Incorrect Instrument Settings Verify that the correct laser line (e.g., 633 nm) and emission filter (far-red, e.g., Cy5 filter set) are being used.[9] Ensure the detector gain/sensitivity is set appropriately.
Photobleaching Reduce laser power and minimize exposure time to prevent the rapid fading of the fluorescent signal.[12] When possible, focus on an adjacent field of view before moving to the target area for image acquisition. This compound is generally more photostable than its monomeric counterpart, TO-PRO-3.[5]
Live Cells (for Viability Assays) If the goal is to assess viability, a low signal may correctly indicate a highly viable population, as this compound does not stain live cells.[1]
Total Cell Count Failure For total cell enumeration, ensure the fixation and permeabilization step was successful. Without proper permeabilization, the dye cannot enter any cells.[9]

Section 3: Experimental Protocols

Protocol 1: General Staining of Microbial Cells in Soil Samples

This protocol is adapted for visualizing total microbial cells in a complex environmental matrix using Confocal Laser Scanning Microscopy (CLSM).

  • Sample Fixation: Fix the soil slurry with a final concentration of 4% paraformaldehyde for 1-3 hours at 4°C.

  • Washing: Pellet the sample via centrifugation and wash three times with 1x Phosphate-Buffered Saline (PBS) to remove the fixative.

  • Permeabilization: Resuspend the sample in a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) and incubate for 15 minutes at room temperature.

  • Washing: Repeat the washing step (2) to remove the permeabilization buffer.

  • Staining Solution Preparation: Prepare a 1 µM this compound staining solution by diluting a stock solution in 0.01 M Tris-HCl (pH 7.2) or PBS.[5][9]

  • Incubation: Resuspend the sample pellet in the this compound staining solution and incubate for 15-30 minutes at room temperature, protected from light.[9]

  • Final Wash: Pellet the sample and wash 2-3 times with PBS to remove excess stain.[9]

  • Microscopy: Mount the sample on a microscope slide. Image using a CLSM with a ~633 nm excitation laser and a far-red emission filter (e.g., 650-700 nm bandpass).

Protocol 2: High-Throughput Viability Assessment via Flow Cytometry

This protocol allows for the rapid quantification of viable versus non-viable bacteria.

  • Sample Preparation: Prepare a single-cell suspension of your microbial culture in a suitable buffer (e.g., PBS or 0.9% NaCl). Adjust the cell density to approximately 10^5 to 10^7 cells/mL.

  • Controls: Prepare a "live" control (untreated culture) and a "dead" control (e.g., by incubating cells with 70% isopropanol (B130326) for 60 minutes, followed by washing).

  • Staining: Add this compound to each sample to a final concentration of approximately 100 nM to 1 µM (concentration should be optimized for the specific microbe).

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light. Do not wash the cells, as this is a no-wash protocol for flow cytometry.

  • Analysis: Analyze the samples on a flow cytometer equipped with a red laser (~633 nm). Collect fluorescence data in the appropriate far-red channel (e.g., APC-Cy7 or PerCP).

  • Gating: Use the live and dead controls to set gates on a dot plot (e.g., Forward Scatter vs. Far-Red Fluorescence) to distinguish the non-viable (this compound positive) population from the viable (this compound negative) population.

Section 4: Data Presentation

Table 1: Spectral Properties and Key Characteristics of this compound

Parameter Value Reference(s)
Excitation Maximum (DNA-bound) ~642 nm [5]
Emission Maximum (DNA-bound) ~660 nm [5]
Dye Type Cell-Impermeant Cyanine Dimer [2][5]
Primary Application Dead/Non-Viable Cell Stain, FISH Counterstain [2][4]
Molar Extinction Coefficient >100,000 cm⁻¹M⁻¹ [13]

| Quantum Yield (DNA-bound) | High (significant fluorescence enhancement) |[1] |

Table 2: Qualitative Comparison of this compound and TO-PRO-3 for Microbial Staining

Feature This compound (Dimer) TO-PRO-3 (Monomer) Reference(s)
Signal Intensity Slightly Lower Higher [5]
Photostability More Stable Higher sensitivity to photobleaching [3][5]
Primary Use Case General staining in high-background samples, FISH counterstaining DNA quantification, flow cytometry, FISH counterstaining [3][5][9]

| Binding Affinity | High affinity for dsDNA | Very strong binding affinity for dsDNA |[6][9] |

Section 5: Visualizations

Staining_Mechanism cluster_live Live Microbe cluster_dead Dead/Compromised Microbe live_cell Intact Membrane live_dna dsDNA dead_cell Compromised Membrane dead_dna dsDNA fluorescence Bright Far-Red Fluorescence dead_dna->fluorescence Emits Signal toto3_source This compound Dye (Non-fluorescent) toto3_source->live_cell Cannot penetrate toto3_source->dead_cell Penetrates

Caption: this compound dye selectively penetrates cells with compromised membranes.

Experimental_Workflow start Sample Collection (e.g., Soil, Water) fixation Fixation & Permeabilization (Optional: for total cell count) start->fixation wash1 Wash Sample (e.g., with PBS) fixation->wash1 stain Incubate with this compound (1-5 µM, 15-30 min) wash1->stain wash2 Final Wash Steps (Remove excess dye) stain->wash2 imaging Microscopy (CLSM or Flow Cytometry) wash2->imaging analysis Image / Data Analysis (Quantify Signal vs. Noise) imaging->analysis end Results analysis->end

Caption: General experimental workflow for staining microbes with this compound.

Troubleshooting_Logic start High Background Fluorescence? cause1 Cause: Excess Dye? start->cause1 Yes cause2 Cause: Sample Autofluorescence? start->cause2 Yes cause3 Cause: Insufficient Washing? start->cause3 Yes sol1 Solution: Titrate to lower concentration (1-5 µM) cause1->sol1 sol2 Solution: Use ~633 nm laser & unstained control cause2->sol2 sol3 Solution: Increase number and rigor of wash steps cause3->sol3

Caption: Troubleshooting logic for addressing high background fluorescence.

References

Staining artifacts with ToTo-3 and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing ToTo-3 iodide in fluorescence microscopy. Our aim is to help you overcome common staining artifacts and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound iodide is a high-affinity, cell-impermeant carbocyanine dimer nucleic acid stain.[1][2] It strongly binds to double-stranded DNA (dsDNA) and, to a lesser extent, RNA. Upon binding, its fluorescence intensity increases significantly, making it an excellent tool for visualizing the nuclei of fixed and permeabilized cells. Due to its far-red fluorescence, it is particularly useful as a nuclear counterstain in multicolor immunofluorescence experiments, as its emission spectrum is well-separated from commonly used green and red fluorophores.[3][4]

Q2: What are the most common artifacts observed with this compound staining?

The most frequently encountered artifacts with this compound staining are:

  • Cytoplasmic Staining: Unwanted fluorescence in the cytoplasm, which can obscure nuclear detail. This is often due to the binding of this compound to cytoplasmic RNA.[5][6]

  • High Background: A general, diffuse fluorescence across the entire field of view, which reduces the signal-to-noise ratio. This can be caused by excess, unbound dye.

  • Photobleaching: A gradual fading of the fluorescent signal upon exposure to excitation light, which can hinder image acquisition, especially for time-lapse experiments.[7][8]

  • Precipitate Formation: The appearance of small, bright fluorescent aggregates on the sample, which can be mistaken for genuine signal. This may occur if the dye is not properly dissolved or if there are issues with the staining buffer.

Q3: How can I avoid cytoplasmic staining when using this compound?

Cytoplasmic staining with this compound is primarily due to its interaction with RNA.[5][6] To ensure nuclear specificity, it is highly recommended to perform an RNase digestion step prior to staining with this compound. Treating your fixed and permeabilized cells with RNase A will degrade cytoplasmic RNA, leading to a significant reduction in background fluorescence and enhanced nuclear definition.[5][6]

Q4: What is the optimal concentration for this compound staining?

The optimal concentration for this compound can vary depending on the cell type, fixation method, and experimental setup. A good starting point is a concentration range of 100 nM to 5 µM.[9] It is always advisable to perform a titration experiment to determine the lowest possible concentration that provides a strong nuclear signal with minimal background.

Q5: How should I properly store and handle this compound iodide?

This compound iodide is typically supplied as a solution in DMSO. For long-term storage, it should be kept at ≤–20°C and protected from light.[10] Before use, it is crucial to allow the vial to warm to room temperature and then briefly centrifuge it to ensure the solution is collected at the bottom of the vial.[9] Avoid repeated freeze-thaw cycles, which can degrade the dye.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Weak or No Nuclear Signal Insufficient permeabilization of the cell membrane.Ensure adequate permeabilization by using an appropriate detergent (e.g., Triton X-100) for a sufficient duration.
This compound concentration is too low.Perform a concentration titration to find the optimal staining concentration for your specific cell type and protocol.
Incompatible mounting medium.Use a mounting medium that is compatible with far-red dyes and has antifade properties.
High Background Fluorescence This compound concentration is too high.Reduce the this compound concentration. A lower concentration can often provide a better signal-to-noise ratio.
Inadequate washing after staining.Increase the number and duration of washing steps with PBS or an appropriate buffer after this compound incubation to remove unbound dye.
Presence of cytoplasmic RNA.Incorporate an RNase A treatment step into your protocol before staining with this compound to eliminate cytoplasmic RNA signal.[5][6]
Photobleaching (Signal Fades Quickly) Excessive exposure to excitation light.Minimize the sample's exposure to the excitation light. Use the lowest laser power or lamp intensity that provides a detectable signal.[11][12]
No antifade reagent in the mounting medium.Use a high-quality antifade mounting medium to protect the fluorophore from photobleaching.[11][12]
Presence of Fluorescent Precipitates This compound was not fully dissolved.Ensure the this compound stock solution is at room temperature and properly vortexed before diluting it in the staining buffer.
Incompatibility with the staining buffer.Prepare the this compound staining solution fresh and consider filtering it if precipitates are observed. Ensure the buffer is at the correct pH and free of particulates.

Quantitative Data

The following table summarizes the key spectral properties of this compound iodide when bound to dsDNA.

Property Value Reference
Excitation Maximum (λex) 642 nm[1][2][4]
Emission Maximum (λem) 660 nm[2][4]
Molar Extinction Coefficient (ε) 154,100 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) ~0.06[2]

Experimental Protocols

Protocol 1: Standard this compound Staining of Fixed and Permeabilized Cells

This protocol provides a basic method for nuclear counterstaining with this compound.

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Prepare a 1 µM this compound staining solution by diluting the stock solution in PBS.

    • Incubate the cells with the this compound staining solution for 15-30 minutes at room temperature, protected from light.[9]

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslip with an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filters for far-red fluorescence.

Protocol 2: this compound Staining with RNase Treatment to Reduce Cytoplasmic Background

This optimized protocol includes an RNase A digestion step to minimize cytoplasmic staining.

  • Cell Fixation and Permeabilization:

    • Follow the fixation and permeabilization steps as described in Protocol 1.

  • RNase A Treatment:

    • Prepare a 100 µg/mL RNase A solution in PBS.

    • Incubate the cells with the RNase A solution for 30 minutes at 37°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound Staining:

    • Follow the staining steps as described in Protocol 1.

  • Mounting and Imaging:

    • Follow the mounting and imaging steps as described in Protocol 1.

Visualizations

Staining_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging Fixation Cell Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.25% Triton X-100) Fixation->Permeabilization RNase RNase A Treatment (Optional, for high background) Permeabilization->RNase Proceed to staining Stain This compound Incubation (15-30 min) RNase->Stain Wash Washing Steps (3x with PBS) Stain->Wash Mount Mount with Antifade Medium Wash->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for this compound staining.

Troubleshooting_High_Background Start High Background Observed Check_Concentration Is this compound concentration optimal? Start->Check_Concentration Check_Washing Are washing steps adequate? Check_Concentration->Check_Washing Yes Solution_Concentration Reduce this compound concentration Check_Concentration->Solution_Concentration No Check_RNAse Was RNase treatment performed? Check_Washing->Check_RNAse Yes Solution_Washing Increase wash duration/frequency Check_Washing->Solution_Washing No Solution_RNAse Incorporate RNase A treatment Check_RNAse->Solution_RNAse No Result Improved Signal-to-Noise Check_RNAse->Result Yes Solution_Concentration->Check_Washing Solution_Washing->Check_RNAse Solution_RNAse->Result

References

ToTo-3 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of TOTO-3 iodide, along with troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Stability and Storage Best Practices

Proper handling and storage of this compound iodide are crucial for maintaining its performance and ensuring experimental reproducibility.

Storage Recommendations:

For optimal stability, this compound iodide, typically supplied as a 1 mM solution in dimethyl sulfoxide (B87167) (DMSO), should be stored under the following conditions:

Storage ConditionRecommended TemperatureDurationProtection
Long-term Storage -5°C to -30°C[1]Up to 12 monthsProtect from light
Short-term Storage (after thawing) 2-8°CUp to several daysProtect from light
Working Dilutions (in aqueous buffer) Room TemperatureUse immediately (within a few hours)Protect from light

Key Storage and Handling Considerations:

  • Light Sensitivity: this compound iodide is susceptible to photobleaching. Always protect the stock solution and working dilutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient and excitation light during experiments.[2][3]

  • DMSO Stock Solution: The DMSO stock solution is stable for at least six months when stored at -20°C.[4] Before use, warm the vial to room temperature and centrifuge briefly to collect the solution at the bottom.

  • Aqueous Working Solutions: this compound iodide can adsorb to glass and plastic surfaces from aqueous solutions.[4] Therefore, it is recommended to prepare aqueous working dilutions immediately before use and in plastic containers. Avoid long-term storage of aqueous solutions.

  • Freeze-Thaw Cycles: While specific data on the effects of multiple freeze-thaw cycles on this compound iodide is limited, it is a general best practice for fluorescent dyes to aliquot the stock solution upon first use to minimize the number of freeze-thaw cycles. Repeated freezing and thawing can lead to degradation of the dye and introduce variability in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments using this compound iodide in a question-and-answer format.

Weak or No Signal

Q1: I am not observing any fluorescent signal after staining with this compound iodide. What could be the cause?

A1: Several factors can contribute to a weak or absent signal. Consider the following troubleshooting steps:

  • Check Excitation and Emission Settings: Ensure your microscope's laser lines and emission filters are appropriate for this compound iodide. The optimal excitation and emission maxima are approximately 642 nm and 660 nm, respectively, when bound to DNA.[1]

  • Verify Cell Permeability: this compound iodide is a cell-impermeant dye and will not stain live cells with intact membranes.[5] For staining the nuclei of fixed cells, ensure that the cell membrane has been adequately permeabilized.

  • Confirm Dye Concentration: The optimal staining concentration can vary depending on the cell type and experimental conditions. Prepare fresh working solutions and consider performing a titration to determine the optimal concentration for your specific application.

  • Assess Dye Integrity: If the dye has been stored improperly (e.g., exposed to light for extended periods, subjected to multiple freeze-thaw cycles), its fluorescence may be compromised. Consider using a fresh aliquot or a new vial of the dye.

High Background

Q2: My images have high background fluorescence, obscuring the specific nuclear staining. How can I reduce the background?

A2: High background can be caused by several factors, including excess dye, non-specific binding, and autofluorescence.

  • Optimize Staining Concentration: Using too high a concentration of this compound iodide can lead to high background. Try reducing the dye concentration in your staining solution.

  • Thorough Washing: Ensure adequate washing steps are performed after staining to remove unbound dye. Increase the number and duration of washes if necessary.

  • Reduce Incubation Time: A shorter incubation time may be sufficient for nuclear staining while minimizing background.

  • Check for Contamination: Ensure that all buffers and solutions are free from fluorescent contaminants.

  • Address Autofluorescence: Some cell types or fixation methods can cause autofluorescence. If you suspect this is an issue, acquire an image of an unstained control sample to assess the level of autofluorescence.

Frequently Asked Questions (FAQs)

Q3: What is the recommended solvent for this compound iodide?

A3: this compound iodide is typically supplied as a 1 mM solution in high-quality, anhydrous DMSO.[1][4]

Q4: Can I use this compound iodide for live-cell imaging?

A4: No, this compound iodide is a cell-impermeant dye and is not suitable for staining living cells with intact membranes.[5][6] It is designed for staining fixed and permeabilized cells or for applications where the cell membrane is compromised.

Q5: How can I minimize photobleaching of this compound iodide during imaging?

A5: To minimize photobleaching, you can take several precautions:

  • Use the lowest possible laser power that provides an adequate signal.[2]

  • Minimize the exposure time for image acquisition.[2]

  • Use an antifade mounting medium.

  • Image the samples as quickly as possible after staining.

  • Keep the samples protected from light when not actively imaging.[3]

Q6: Is this compound iodide compatible with other fluorophores in multicolor imaging experiments?

A6: Yes, one of the advantages of this compound iodide is its far-red emission, which is well-separated from commonly used green and red fluorophores.[1] This makes it an excellent choice for nuclear counterstaining in multicolor fluorescence microscopy.

Experimental Protocols & Workflows

Protocol: Quality Control of this compound Iodide Stock Solution

This protocol provides a basic method to verify the fluorescence of your this compound iodide stock solution.

  • Preparation of DNA Solution: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) at a concentration of 10 µg/mL in a suitable buffer (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0).

  • Preparation of this compound Working Solution: Prepare a 1 µM working solution of this compound iodide in the same buffer.

  • Staining: In a microplate well or a cuvette, mix the DNA solution with the this compound working solution. As a negative control, have a well with only the this compound working solution.

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence using a fluorometer with excitation and emission wavelengths set to approximately 642 nm and 660 nm, respectively.

  • Analysis: A significant increase in fluorescence intensity in the presence of DNA compared to the dye-only control indicates that the this compound iodide is active.

Troubleshooting Workflow for Weak or No Signal

weak_signal_troubleshooting start Weak or No Signal check_scope Verify Microscope Settings (Excitation: ~642nm, Emission: ~660nm) start->check_scope check_permeabilization Confirm Cell Permeabilization (this compound is cell-impermeant) check_scope->check_permeabilization Settings Correct check_concentration Optimize Dye Concentration (Perform titration) check_permeabilization->check_concentration Permeabilization Confirmed check_dye_integrity Assess Dye Integrity (Use fresh aliquot/vial) check_concentration->check_dye_integrity Concentration Optimized result_ok Signal Restored check_dye_integrity->result_ok New Dye Works result_not_ok Issue Persists check_dye_integrity->result_not_ok Still No Signal

Caption: A flowchart for troubleshooting weak or no this compound signal.

Logical Relationship of Factors Affecting this compound Staining

staining_factors cluster_sample Sample Preparation cluster_dye Dye Properties cluster_protocol Staining Protocol cluster_imaging Imaging Fixation Fixation Staining_Quality Optimal Staining Quality Fixation->Staining_Quality Permeabilization Permeabilization Permeabilization->Staining_Quality Cell Type Cell Type Cell Type->Staining_Quality Dye Concentration Dye Concentration Dye Concentration->Staining_Quality Dye Integrity Dye Integrity Dye Integrity->Staining_Quality Incubation Time Incubation Time Incubation Time->Staining_Quality Washing Steps Washing Steps Washing Steps->Staining_Quality Excitation/Emission Wavelengths Excitation/Emission Wavelengths Excitation/Emission Wavelengths->Staining_Quality Exposure Time Exposure Time Exposure Time->Staining_Quality Laser Power Laser Power Laser Power->Staining_Quality

Caption: Factors influencing the quality of this compound staining.

References

Technical Support Center: TO-PRO-3 Staining with RNase Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using TO-PRO-3 with RNase treatment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is TO-PRO-3 and what is it used for?

TO-PRO-3 is a carbocyanine-based, far-red fluorescent nucleic acid stain.[1] It is cell-impermeant, meaning it cannot cross the intact membranes of live cells.[2][3] Therefore, it is an excellent tool for identifying dead cells within a population, as it readily enters cells with compromised membranes.[1][2][3] TO-PRO-3 has a strong binding affinity for double-stranded DNA (dsDNA) and is also known to bind to RNA.[1][4] Its primary applications include:

  • Dead cell discrimination in flow cytometry.[2]

  • Nuclear counterstaining in fixed and permeabilized cells for fluorescence microscopy.[1][5]

  • Cell cycle analysis.[6][7]

Q2: Why is RNase treatment sometimes recommended when using TO-PRO-3?

TO-PRO-3 binds to both DNA and RNA.[4] In applications such as cell cycle analysis by flow cytometry, precise measurement of DNA content is crucial.[8][9] Staining of RNA can interfere with this measurement, leading to an overestimation of nucleic acid content and poor resolution of cell cycle phases. RNase treatment is used to degrade cellular RNA, ensuring that the TO-PRO-3 signal is specific to DNA content, which improves the quality of the DNA histogram.[6][10] While not always necessary, RNase treatment can improve nuclear signals by reducing cytoplasmic RNA background in microscopy as well.[5]

Q3: What are the spectral properties of TO-PRO-3?

TO-PRO-3 is excited by a red laser and emits in the far-red region of the spectrum. This is advantageous as it minimizes interference from tissue autofluorescence and allows for multiplexing with other common fluorophores like DAPI and FITC.[1]

PropertyWavelength (nm)
Excitation Maximum642
Emission Maximum661
Optimal Laser Line633 or 647
Common Filter SetCy5
Data sourced from Thermo Fisher Scientific and FluoroFinder.[1][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving TO-PRO-3 and RNase treatment.

Issue 1: High background fluorescence or non-specific staining.

Potential Cause Troubleshooting Step
Excessive dye concentration Optimize the TO-PRO-3 concentration. A typical starting range is 100 nM to 5 µM.[5] Create a titration series to determine the optimal concentration for your cell type and application.
Incomplete removal of unbound dye Increase the number and duration of washing steps after staining. Use a buffer like PBS to wash the cells thoroughly.[5]
Presence of RNA If you are aiming for DNA-specific staining, ensure that the RNase treatment is effective. Check the concentration and incubation time of your RNase A solution. A typical concentration is around 0.5 µg/ml.[8]
Cell clumping Ensure a single-cell suspension is achieved before staining, especially for flow cytometry. Gentle vortexing during fixation and filtration through a cell strainer can help.[8]
Contamination of reagents Use fresh, sterile buffers and solutions. Filter-sterilize buffers if necessary.

Issue 2: Weak or no TO-PRO-3 signal in dead/fixed cells.

Potential Cause Troubleshooting Step
Insufficient dye concentration Increase the concentration of TO-PRO-3 within the recommended range (100 nM - 5 µM).[5]
Inadequate incubation time Extend the incubation period with TO-PRO-3. A typical incubation time is 15-30 minutes.[5]
Cell fixation issues For fixed-cell applications, ensure the fixation and permeabilization protocol is appropriate for your cell type and allows for dye entry.
Photobleaching Minimize exposure of stained samples to light before and during imaging.[5]
Incorrect filter sets/laser lines Verify that the excitation and emission filters on your microscope or flow cytometer are appropriate for TO-PRO-3 (Excitation: ~642 nm, Emission: ~661 nm).[1][11]

Issue 3: Poor resolution of cell cycle phases in flow cytometry.

Potential Cause Troubleshooting Step
RNA staining This is a primary reason for poor cell cycle resolution with nucleic acid stains. Implement or optimize an RNase treatment step in your protocol.[6][8][10]
Cell doublets and aggregates Gate on single cells using forward scatter (FSC-A vs. FSC-H) and side scatter (SSC-A vs. SSC-H) parameters. Filter cells through a nylon mesh before analysis.
Suboptimal dye concentration Titrate the TO-PRO-3 concentration to find the optimal balance between bright staining and low background.
Incorrect cytometer settings Ensure the instrument's laser and filter configuration is optimized for TO-PRO-3. Use a linear scale for the DNA content histogram.

Issue 4: Unexpected cell populations or artifacts.

Potential Cause Troubleshooting Step
RNase A-induced cell proliferation Be aware that in some contexts, RNase A has been shown to promote the proliferation of certain cell types, such as neuronal progenitor cells.[12] This is a less common issue in typical staining protocols but is a documented biological effect.
RNase contamination RNases are notoriously stable and can be difficult to inactivate.[13] Ensure that if RNase treatment is not desired, your reagents and workspace are free from RNase contamination.
Inconsistent fixation Uneven or incomplete fixation can lead to heterogeneous staining patterns. Ensure a standardized and validated fixation protocol.

Experimental Protocols

Protocol 1: Dead Cell Staining with TO-PRO-3 for Flow Cytometry

  • Cell Preparation: Harvest a single-cell suspension in a suitable buffer (e.g., PBS with 2% FBS).

  • Staining: Add TO-PRO-3 to the cell suspension at a final concentration of 100 nM to 1 µM.

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

  • Analysis: Analyze the cells directly by flow cytometry without washing. Use a 633 nm or 647 nm laser for excitation and a Cy5 emission filter.

Protocol 2: Nuclear Staining of Fixed and Permeabilized Cells with RNase Treatment for Microscopy

  • Cell Fixation and Permeabilization: Fix and permeabilize cells using a protocol appropriate for your sample (e.g., 70% ethanol (B145695) or 1% methanol-free formaldehyde (B43269) followed by 70% ethanol).[6]

  • Washing: Wash the cells 1-3 times with PBS.[5]

  • RNase Treatment: Prepare an RNase A solution (e.g., 100 µg/mL in PBS). Add it to the cells and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells 1-3 times with PBS to remove the RNase.

  • TO-PRO-3 Staining: Prepare a 1 µM TO-PRO-3 staining solution in PBS. Add enough solution to cover the cells.[5]

  • Incubation: Incubate for 15-30 minutes at room temperature, protected from light.[5]

  • Washing: Wash the cells 3 times with PBS.[5]

  • Imaging: Mount the coverslip and image using a fluorescence microscope with appropriate filters for far-red fluorescence.

Visualized Workflows

TO_PRO_3_Dead_Cell_Staining_Workflow start Start: Single-cell suspension stain Add TO-PRO-3 (100 nM - 1 µM) start->stain incubate Incubate 15-30 min (Room Temp, Dark) stain->incubate analyze Analyze on Flow Cytometer (No Wash) incubate->analyze end End: Data Acquisition analyze->end

Caption: Workflow for dead cell staining using TO-PRO-3 for flow cytometry.

TO_PRO_3_RNase_Microscopy_Workflow start Start: Fixed & Permeabilized Cells wash1 Wash with PBS start->wash1 rnase RNase A Treatment (30 min @ 37°C) wash1->rnase wash2 Wash with PBS rnase->wash2 stain TO-PRO-3 Staining (1 µM, 15-30 min) wash2->stain wash3 Wash with PBS stain->wash3 image Mount & Image wash3->image end End: Microscopy Analysis image->end

Caption: Workflow for nuclear staining with TO-PRO-3 and RNase for microscopy.

References

Optimizing laser and filter settings for ToTo-3 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing ToTo-3 for nucleic acid imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a high-affinity, cell-impermeant carbocyanine dimeric nucleic acid stain.[1] It is primarily used to stain the nuclei of fixed and permeabilized cells or to identify dead cells in a population, as it cannot cross the intact membrane of live cells.[1] Upon binding to double-stranded DNA, its fluorescence intensity increases significantly.[2][3] Its far-red emission makes it an excellent counterstain in multicolor fluorescence experiments.[3]

Q2: What are the excitation and emission maxima of this compound?

A2: When bound to DNA, this compound has an excitation maximum of approximately 642 nm and an emission maximum of around 660-661 nm.[1]

Q3: Which laser and filter set is optimal for this compound imaging?

A3: A 633 nm Helium-Neon (He-Ne) laser is a standard and effective excitation source for this compound.[4][5] A common and suitable emission filter is a 660/20 nm bandpass filter.

Q4: Can this compound be used in live-cell imaging?

A4: No, this compound is cell-impermeant and therefore cannot be used to stain the nuclei of live cells. It is, however, useful for identifying dead cells in a live-cell population.

Q5: Is RNase treatment necessary when staining with this compound?

A5: While not strictly necessary, an RNase treatment can improve the specificity of the nuclear signal by reducing or eliminating background fluorescence from cytoplasmic RNA that may be stained by this compound.[2][6]

Troubleshooting Guide

Issue 1: Weak or No Fluorescence Signal

  • Possible Cause 1: Inadequate Cell Permeabilization.

    • Solution: Ensure that your fixation and permeabilization protocol is appropriate for your cell type and sufficient to allow the dye to enter the cell and reach the nucleus.

  • Possible Cause 2: Incorrect Laser or Filter Settings.

    • Solution: Verify that you are using a laser line close to the 642 nm excitation peak (e.g., a 633 nm laser) and an emission filter that captures the peak emission around 660 nm.

  • Possible Cause 3: Dye Concentration is Too Low.

    • Solution: The optimal concentration can vary. Try titrating the this compound concentration, typically within a range of 100 nM to 5 µM, to find the best signal-to-noise ratio for your specific application.[6]

Issue 2: High Background or Non-Specific Staining

  • Possible Cause 1: Dye Concentration is Too High.

    • Solution: Excess this compound can lead to non-specific binding and high background. Reduce the dye concentration and ensure thorough washing steps after staining.[6]

  • Possible Cause 2: Cytoplasmic RNA Staining.

    • Solution: this compound can bind to RNA, leading to cytoplasmic fluorescence. If a crisp nuclear stain is required, pre-treat the sample with RNase to degrade cytoplasmic RNA.[2][6]

  • Possible Cause 3: Presence of Dead Cells and Debris.

    • Solution: In fixed cell preparations, ensure that cells are adequately washed to remove dead cells and cellular debris, which can be brightly stained and contribute to background.

Issue 3: Signal Fades Quickly (Photobleaching)

  • Possible Cause 1: Excessive Laser Power or Exposure Time.

    • Solution: While this compound is relatively photostable, all fluorophores will photobleach. Reduce the laser power to the minimum level required for a good signal. Minimize exposure time by using a sensitive detector and capturing images efficiently.[7][8]

  • Possible Cause 2: Mounting Medium Lacks Antifade.

    • Solution: Use a commercially available mounting medium containing an antifade reagent to reduce the rate of photobleaching.[8] Store stained samples protected from light.[8]

Issue 4: Saturated Signal (Pixels are at Maximum Intensity)

  • Possible Cause 1: Detector Gain/Offset is Too High.

    • Solution: Reduce the gain or high voltage setting on your detector (e.g., PMT in a confocal microscope). Adjust the offset to ensure that the background is truly black.

  • Possible Cause 2: Dye Concentration is Too High.

    • Solution: An overly high concentration of this compound can lead to extremely bright signals that saturate the detector. Reduce the staining concentration.

Data Summary

The following table summarizes the key spectral properties and recommended settings for this compound imaging.

ParameterValueReference(s)
Excitation Maximum (with DNA)642 nm[1]
Emission Maximum (with DNA)661 nm[1]
Recommended Laser Line633 nm (He-Ne)[4][5]
Common Emission Filter660/20 nm
Typical Concentration Range100 nM - 5 µM[6]
Cell PermeabilityImpermeant[1]

Experimental Protocol: this compound Staining of Fixed Cultured Cells

This protocol provides a general guideline for staining fixed and permeabilized cells grown in a culture dish or on coverslips.

Materials:

  • Cells cultured on coverslips or in an imaging-compatible dish

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound Iodide stock solution (e.g., 1 mM in DMSO)

  • RNase A solution (optional)

  • Antifade mounting medium

Procedure:

  • Cell Fixation:

    • Wash cells 2-3 times with PBS.

    • Add the fixative solution and incubate for 10-20 minutes at room temperature.

    • Wash cells 3 times with PBS for 5 minutes each.

  • Cell Permeabilization:

    • Add the permeabilization buffer and incubate for 10-15 minutes at room temperature.

    • Wash cells 3 times with PBS for 5 minutes each.

  • (Optional) RNase Treatment:

    • If cytoplasmic staining is a concern, incubate cells with RNase A solution (e.g., 100 µg/mL in PBS) for 30-60 minutes at 37°C.

    • Wash cells 3 times with PBS.

  • This compound Staining:

    • Prepare the this compound staining solution by diluting the stock solution in PBS to a final concentration of 1 µM. Note: This is a starting concentration and should be optimized.

    • Add the staining solution to the cells, ensuring they are completely covered.

    • Incubate for 15-30 minutes at room temperature, protected from light.[6]

  • Final Washes:

    • Remove the staining solution and wash the cells 3 times with PBS for 5 minutes each, protected from light.[6]

  • Mounting and Imaging:

    • If using coverslips, carefully mount them onto a microscope slide using an antifade mounting medium.

    • Image the cells using a fluorescence or confocal microscope with appropriate laser and filter settings (e.g., 633 nm excitation and a 660/20 nm emission filter).

Visualizations

troubleshooting_workflow start Start: this compound Imaging Issue issue Identify Primary Problem start->issue weak_signal Weak / No Signal issue->weak_signal Low Intensity high_bg High Background issue->high_bg Noisy Image photobleaching Signal Fades Rapidly issue->photobleaching Signal Unstable check_permeabilization Verify Permeabilization Protocol weak_signal->check_permeabilization optimize_conc_down Decrease Dye Concentration high_bg->optimize_conc_down reduce_exposure Reduce Laser Power / Exposure Time photobleaching->reduce_exposure check_optics Check Laser & Filter Settings check_permeabilization->check_optics optimize_conc_up Increase Dye Concentration check_optics->optimize_conc_up solution Problem Resolved optimize_conc_up->solution add_washes Increase Wash Steps optimize_conc_down->add_washes rnase_treat Consider RNase Treatment add_washes->rnase_treat rnase_treat->solution use_antifade Use Antifade Mounting Medium reduce_exposure->use_antifade use_antifade->solution

Caption: Troubleshooting workflow for common this compound imaging issues.

experimental_workflow start Start: Cultured Cells fixation 1. Fix Cells (e.g., 4% PFA) start->fixation permeabilization 2. Permeabilize Cells (e.g., 0.1% Triton X-100) fixation->permeabilization optional_rnase 3. Optional: RNase Treatment permeabilization->optional_rnase staining 4. Stain with this compound (e.g., 1 µM, 15-30 min) optional_rnase->staining Proceed washing 5. Wash Cells (3x PBS) staining->washing mounting 6. Mount with Antifade Medium washing->mounting imaging 7. Image (Ex: 633 nm, Em: 660/20 nm) mounting->imaging finish End: Acquire Data imaging->finish spectral_relationship This compound Spectral Relationship cluster_light_path Microscope Light Path cluster_spectra Fluorophore Spectra laser 633 nm Laser sample Sample with This compound Stained Nucleus laser->sample Excitation excitation_peak Excitation Peak ~642 nm laser->excitation_peak excites emission_filter Emission Filter (e.g., 660/20 nm) sample->emission_filter Emission (~661 nm) detector Detector emission_filter->detector Filtered Light emission_peak Emission Peak ~661 nm emission_peak->emission_filter passes through

References

Validation & Comparative

A Comparative Guide to Nuclear Counterstaining: ToTo-3 vs. DAPI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular and molecular biology, accurate visualization of the cell nucleus is paramount. Nuclear counterstaining is a fundamental technique in fluorescence microscopy, providing essential context to the localization of specific proteins and cellular structures. Among the myriad of available nuclear stains, ToTo-3 and DAPI are two widely utilized fluorescent dyes. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal counterstain for their specific applications.

At a Glance: Key Differences

FeatureThis compound IodideDAPI (4',6-diamidino-2-phenylindole)
Excitation Wavelength (max) 642 nm358 nm
Emission Wavelength (max) 660 nm461 nm
Color Far-RedBlue
DNA Binding Mechanism IntercalationMinor groove binding (A-T rich regions)
Cell Permeability ImpermeantGenerally impermeant, but can enter live cells at high concentrations.
Photostability Generally highModerate
Cytotoxicity Low for a dead cell stainCan be toxic to live cells

Quantitative Data Summary

ParameterThis compound IodideDAPI
Molar Extinction Coefficient (ε) Not specified~27,000 cm⁻¹M⁻¹
Quantum Yield (Φ) (bound to dsDNA) Not specified (Significant enhancement)~0.92

Delving Deeper: A Head-to-Head Comparison

Spectral Properties

The most significant difference between this compound and DAPI lies in their spectral properties. DAPI is a UV-excitable dye with blue emission, making it compatible with standard DAPI filter sets on most fluorescence microscopes.[4] In contrast, this compound is excited by red light and emits in the far-red region of the spectrum.[5] This longer wavelength excitation and emission of this compound can be a considerable advantage in certain experimental setups. For instance, it minimizes autofluorescence from cells and tissues, which is often more pronounced in the blue and green channels.[6] This can lead to a better signal-to-noise ratio, especially when working with samples that have high intrinsic fluorescence, such as soil or sediment samples.[6][7]

DNA Binding and Specificity

DAPI binds preferentially to the minor groove of double-stranded DNA, with a strong affinity for adenine-thymine (A-T) rich regions.[4] this compound, a dimeric cyanine (B1664457) dye, binds to DNA through intercalation, inserting itself between the base pairs of the DNA double helix.[8] This difference in binding mechanism can influence staining patterns and specificity. While both dyes are highly specific for DNA, this compound's intercalating nature may result in less sequence-dependent staining compared to DAPI's preference for A-T rich regions.

Cell Permeability and Viability

Both this compound and DAPI are generally considered to be cell-impermeant and are therefore most commonly used for staining fixed and permeabilized cells.[5] However, at higher concentrations, DAPI can enter live cells, which can be a confounding factor in viability assays.[4] this compound is more strictly a dead-cell stain, as its larger dimeric structure prevents it from crossing intact cell membranes.[5] This makes this compound a reliable indicator of cell death in cytotoxicity assays.[9][10]

Photostability and Background

In terms of photostability, cyanine dyes like this compound are generally considered to be more photostable than DAPI, which is prone to photobleaching upon prolonged exposure to UV light.[11] However, a related monomeric dye, TO-PRO-3, has been reported to be more sensitive to photobleaching than this compound.[7] One of the key advantages of this compound is the significantly reduced background fluorescence compared to DAPI, particularly in complex samples like soil, where DAPI can cause strong nonspecific background fluorescence of mineral particles.[6][7][12]

Experimental Protocols

DAPI Nuclear Counterstaining Protocol for Adherent Cells

This protocol is a standard procedure for the nuclear counterstaining of adherent cells grown on coverslips that have been previously fixed and permeabilized for immunofluorescence.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • DAPI stock solution (1 mg/mL in deionized water or DMF)

  • Antifade mounting medium

Procedure:

  • Following the final wash step of your immunofluorescence protocol, briefly equilibrate the sample with PBS.

  • Prepare a working solution of DAPI by diluting the stock solution to 300 nM in PBS.

  • Add enough of the DAPI working solution to completely cover the cells on the coverslip.

  • Incubate for 1-5 minutes at room temperature, protected from light.

  • Rinse the coverslip several times with PBS to remove unbound dye.

  • Drain the excess PBS from the coverslip and mount it onto a microscope slide using an antifade mounting medium.

  • Visualize the staining using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).

This compound Nuclear Counterstaining Protocol for Fixed Cells

This protocol provides a general guideline for using this compound to counterstain the nuclei of fixed and permeabilized cells. Optimization of dye concentration and incubation time may be necessary depending on the cell type and experimental conditions.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • This compound Iodide stock solution (1 mM in DMSO)

  • RNase A (optional)

  • Antifade mounting medium

Procedure:

  • After fixation and permeabilization, wash the cells 1-3 times with PBS.

  • (Optional) To ensure DNA-specific staining, you can treat the cells with RNase A to remove RNA.

  • Prepare the this compound staining solution by diluting the stock solution to a final concentration of 100 nM to 5 µM in PBS. A starting concentration of 1 µM is recommended.

  • Add a sufficient volume of the staining solution to cover the cells.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Remove the staining solution and wash the cells 3 times with PBS.

  • Mount the sample using an antifade mounting medium.

  • Image the cells using a fluorescence microscope with a filter set appropriate for far-red fluorescence (e.g., Cy5 filter set; Excitation: ~630 nm, Emission: ~660 nm).

Visualizing the Workflow and Comparison

G cluster_workflow General Nuclear Counterstaining Workflow start Fixed and Permeabilized Cells stain Incubate with Nuclear Stain (this compound or DAPI) start->stain wash Wash to Remove Unbound Dye stain->wash mount Mount with Antifade Medium wash->mount image Fluorescence Microscopy mount->image

Caption: A generalized workflow for nuclear counterstaining using either this compound or DAPI.

G cluster_comparison Logical Comparison: this compound vs. DAPI cluster_toto3 This compound cluster_dapi DAPI toto3_exc Excitation: Red (~642 nm) toto3_emi Emission: Far-Red (~660 nm) toto3_bind Binding: Intercalation toto3_adv Advantages: - Low background autofluorescence - High photostability dapi_exc Excitation: UV (~358 nm) dapi_emi Emission: Blue (~461 nm) dapi_bind Binding: Minor Groove (A-T rich) dapi_adv Advantages: - Widely available and standard - Bright fluorescence application Application: Nuclear Counterstaining application->toto3_exc Choose for low autofluorescence samples application->dapi_exc Choose for standard applications

Caption: A logical comparison highlighting the key distinguishing features of this compound and DAPI.

Conclusion

The choice between this compound and DAPI for nuclear counterstaining ultimately depends on the specific requirements of the experiment. DAPI remains a robust and widely used counterstain, particularly for routine applications where its bright blue fluorescence provides excellent contrast. However, for experiments involving samples with high autofluorescence, or when photostability is a major concern, the far-red emitting this compound presents a superior alternative. Its distinct spectral properties and low background staining can significantly enhance image quality and data reliability in challenging imaging scenarios. Researchers should carefully consider the spectral characteristics of other fluorophores in their experiments, the nature of their samples, and the capabilities of their imaging systems to make an informed decision.

References

ToTo-3: A Superior Far-Red DNA Stain for Accurate Cell Viability and Nuclear Counterstaining Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the dynamic fields of cellular research and drug development, the precise identification of viable and non-viable cells is paramount. ToTo-3 iodide stands out as a superior far-red fluorescent nucleic acid stain, offering significant advantages over other commonly used dyes for applications demanding high specificity and minimal spectral overlap. This guide provides a comprehensive comparison of this compound with other far-red DNA stains, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their specific needs.

This compound is a cell-impermeant carbocyanine dimer dye that exhibits a remarkable increase in fluorescence upon binding to double-stranded DNA (dsDNA).[1] Its far-red emission spectrum minimizes interference from cellular autofluorescence and allows for seamless integration into multicolor fluorescence experiments. These properties make this compound an exceptional tool for identifying dead cells, as it can only penetrate cells with compromised plasma membranes, and for providing a clear and specific nuclear counterstain in fixed and permeabilized cells.[2][3]

Key Advantages of this compound:

  • High Fluorescence Enhancement: this compound is virtually non-fluorescent in its unbound state and demonstrates a significant increase in fluorescence intensity upon intercalation with dsDNA.[1] This high signal-to-noise ratio ensures clear and unambiguous detection of target nuclei.

  • Far-Red Spectral Properties: With excitation and emission maxima at approximately 642 nm and 660 nm, respectively, this compound is well-suited for excitation by common red laser lines (e.g., 633 nm HeNe).[4][5] Its emission is spectrally distinct from commonly used green and red fluorophores, reducing spectral bleed-through and simplifying multicolor image analysis.[1]

  • Cell Impermeability: this compound cannot cross the intact membranes of live cells, making it a highly specific marker for identifying dead or membrane-compromised cells in a population.[3][6][7]

  • High Affinity for DNA: As a dimeric intercalating dye, this compound binds to DNA with high affinity, providing stable and robust staining.[8][9]

Comparative Analysis of Far-Red DNA Stains

To aid in the selection of the most appropriate far-red DNA stain, the following table summarizes the key properties of this compound and its common alternatives.

FeatureThis compound iodideTO-PRO-3 iodideDraq7SYTOX Red
Chemical Nature Dimeric CarbocyanineMonomeric CarbocyanineAnthraquinoneAsymmetric Cyanine
Excitation Max (nm) ~642[3][4]~642[6][10]~599/644Not specified
Emission Max (nm) ~660[3][4]~661[6][10]~697Not specified
Cell Permeability Impermeant[3][6][7]Impermeant[6][11]ImpermeantImpermeant
Primary Application Dead Cell Stain, Nuclear Counterstain[2][3]Dead Cell Stain, Nuclear Counterstain[6][11]Dead Cell StainDead Cell Stain
Key Advantage High fluorescence enhancement, dimeric intercalatorHigh specificity for nuclei in fixed cells[12]Far-red emission, compatible with long-term assaysNot specified

Experimental Workflows and Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Below are representative experimental workflows and protocols for key applications of this compound.

Dead Cell Staining for Flow Cytometry

This workflow outlines the process of identifying dead cells within a cell suspension using this compound followed by flow cytometric analysis.

Dead_Cell_Staining_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis start Start with single-cell suspension wash Wash cells with PBS start->wash resuspend Resuspend in binding buffer wash->resuspend add_toto3 Add this compound (e.g., 1 µM final concentration) resuspend->add_toto3 incubate Incubate for 15-30 min at RT, protected from light add_toto3->incubate flow Analyze on flow cytometer (e.g., 633 nm excitation) incubate->flow gate Gate on this compound positive population (dead cells) flow->gate end Quantify cell viability gate->end

Caption: Workflow for dead cell identification using this compound and flow cytometry.

Protocol: Dead Cell Staining for Flow Cytometry

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS).

    • Wash the cells once with PBS by centrifugation (e.g., 300 x g for 5 minutes) and resuspend the cell pellet in binding buffer.

  • Staining:

    • Add this compound iodide to the cell suspension to a final concentration of 1 µM.

    • Incubate the cells for 15-30 minutes at room temperature, protected from light. Do not wash the cells after staining.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer equipped with a 633 nm or similar red laser for excitation.

    • Collect the fluorescence emission using a filter appropriate for far-red signals (e.g., 660/20 nm bandpass filter).

    • Gate on the this compound positive population to identify and quantify the percentage of dead cells.

Nuclear Counterstaining for Immunofluorescence

This workflow illustrates the use of this compound as a nuclear counterstain in a typical immunofluorescence experiment.

Nuclear_Counterstaining_Workflow cluster_sample_prep Sample Preparation cluster_counterstain Nuclear Counterstaining cluster_imaging Imaging start Start with fixed and permeabilized cells on coverslip primary_ab Incubate with primary antibody start->primary_ab wash1 Wash with PBS primary_ab->wash1 secondary_ab Incubate with fluorescent secondary antibody wash1->secondary_ab wash2 Wash with PBS secondary_ab->wash2 add_toto3 Incubate with this compound (e.g., 1 µM in PBS) for 15-30 min wash2->add_toto3 wash3 Wash with PBS add_toto3->wash3 mount Mount coverslip with antifade medium wash3->mount image Image using fluorescence microscope mount->image end Analyze multicolor image image->end

Caption: Workflow for nuclear counterstaining with this compound in immunofluorescence.

Protocol: Nuclear Counterstaining for Immunofluorescence

  • Immunostaining:

    • Perform standard immunofluorescence staining protocol, including fixation, permeabilization, and incubation with primary and fluorescently-labeled secondary antibodies.

  • Nuclear Counterstaining:

    • After the final wash step of the secondary antibody incubation, incubate the cells with this compound iodide diluted in PBS (e.g., 1 µM final concentration) for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate antifade mounting medium.

    • Image the sample using a fluorescence microscope equipped with the necessary filters for the secondary antibody fluorophore and a far-red filter set for this compound (e.g., Cy5 filter set).

Mechanism of Action

The functionality of this compound as a dead cell stain is based on the principle of plasma membrane integrity. This workflow demonstrates the differential staining of live and dead cells.

Mechanism_of_Action cluster_live_cell Live Cell cluster_dead_cell Dead Cell live_cell Intact Plasma Membrane toto3_out This compound Excluded live_cell->toto3_out no_fluorescence No Nuclear Fluorescence toto3_out->no_fluorescence dead_cell Compromised Plasma Membrane toto3_in This compound Enters Cell dead_cell->toto3_in dna_binding This compound Intercalates with DNA toto3_in->dna_binding fluorescence Strong Far-Red Fluorescence dna_binding->fluorescence start Cell Population start->live_cell start->dead_cell

Caption: Mechanism of this compound for differential staining of live and dead cells.

References

ToTo-3 vs. SYBR Green: A Comparative Guide for DNA Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal fluorescent dye for DNA detection, understanding the distinct characteristics of available options is paramount. This guide provides a comprehensive, data-driven comparison of ToTo-3 and SYBR Green I, two widely used cyanine (B1664457) dyes. We delve into their performance, applications, and the experimental protocols that underpin their use.

At a Glance: Key Differences

FeatureThis compoundSYBR Green I
Primary Application Fluorescence Microscopy, Flow Cytometry, FISHReal-Time PCR (qPCR), Gel Electrophoresis, DNA Quantification
PCR Compatibility Not Suitable (Complete PCR Inhibition)[1][2]Widely Used (Though can be inhibitory at high concentrations)[1][2]
Cell Permeability Impermeant (Stains fixed or dead cells)[1]Partially Permeant (Can enter living cells over time)[3]
Excitation Maxima ~642 nm[4][5]~497 nm[6][7]
Emission Maxima ~660 nm[4][5]~520 nm[6][7]
Quantum Yield High (exact value not specified in searches)~0.8 (when bound to dsDNA)[6][8][9][10]
Photostability Generally good stability in microscopy[11][12]Moderate (can be prone to photobleaching)

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent dye is often dictated by its performance in specific experimental contexts. The following tables summarize the key quantitative parameters for this compound and SYBR Green I.

Table 1: Spectral and Physicochemical Properties
ParameterThis compoundSYBR Green I
Excitation Maximum (DNA-bound) 642 nm[4][5]497 nm[6][7]
Emission Maximum (DNA-bound) 660 nm[4][5]520 nm[6][7]
Quantum Yield (DNA-bound) Not explicitly quantified in searches~0.8[6][8][9][10]
DNA Binding Affinity (Kd) High affinity (dimeric cyanine dye)[1][4]2.73–3.33 x 10⁻⁷ M[13]
Molar Mass Varies by salt~509.7 g/mol (cation)[7]
Chemical Structure Dimeric unsymmetrical cyanine dyeAsymmetrical cyanine dye[7]
Table 2: Performance in Key Applications
ApplicationThis compoundSYBR Green I
Real-Time PCR (qPCR) Not Recommended. Causes complete inhibition of the PCR reaction at all tested concentrations.[1][2]Widely Used. Can be inhibitory at high concentrations, affecting Cq values. Shows some preference for GC-rich sequences.[1][2]
Gel Electrophoresis Can be used for post-staining, but less common than SYBR Green.Highly Sensitive. Detection limit as low as 20 pg of dsDNA per band.[6][8] Can be used for pre-casting or post-staining.[6]
Fluorescence Microscopy Excellent. High photostability and far-red emission minimize autofluorescence. Ideal for fixed-cell imaging and as a counterstain in multicolor experiments (e.g., FISH).[4][11][14][15]Suitable. Can be used for cell staining, though photostability can be a concern for prolonged imaging.[16]
Flow Cytometry Suitable. Used for viability assessment in fixed cells.[5]Suitable. Can be used for DNA content analysis.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental procedures is crucial for understanding and implementing these techniques.

Mechanism of Fluorescence

Both this compound and SYBR Green I are intercalating dyes. In their unbound state in solution, they exhibit very low fluorescence. Upon binding to double-stranded DNA (dsDNA), their structure becomes more rigid, leading to a significant increase in their fluorescence quantum yield.

DNA_Binding_Fluorescence cluster_unbound Unbound State cluster_bound Bound State Unbound_Dye Free Dye (this compound or SYBR Green) Low_Fluorescence Low Fluorescence Unbound_Dye->Low_Fluorescence Non-radiative decay Bound_Dye Dye-DNA Complex Unbound_Dye->Bound_Dye Intercalation DNA dsDNA DNA->Bound_Dye High_Fluorescence High Fluorescence Bound_Dye->High_Fluorescence Radiative decay

Mechanism of fluorescence enhancement upon DNA binding.
Typical Experimental Workflow: DNA Detection

The following diagram illustrates a generalized workflow for DNA detection using either this compound for cell staining or SYBR Green I for gel electrophoresis.

Experimental_Workflow cluster_toto3 This compound: Fixed Cell Staining cluster_sybr SYBR Green I: Gel Staining T3_Start Fix and Permeabilize Cells T3_Wash1 Wash with PBS T3_Start->T3_Wash1 T3_Stain Incubate with this compound Solution T3_Wash1->T3_Stain T3_Wash2 Wash with PBS T3_Stain->T3_Wash2 T3_Image Image with Fluorescence Microscope T3_Wash2->T3_Image SG_Start Run DNA on Agarose Gel SG_Stain Incubate Gel in SYBR Green I Solution SG_Start->SG_Stain SG_Image Visualize on UV Transilluminator SG_Stain->SG_Image

References

Vergleichende Analyse von ToTo-3 und Propidiumiodid zur Beurteilung der Zellviabilität

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die genaue Unterscheidung zwischen lebenden und toten Zellen ist ein fundamentaler Aspekt in zahlreichen Bereichen der biologischen Forschung und der pharmazeutischen Entwicklung. Die Integrität der Zellmembran dient hierbei als gängiger Indikator für die Zellviabilität. Fluoreszenzfarbstoffe, die für intakte Zellmembranen undurchlässig sind, stellen ein unverzichtbares Werkzeug dar, um tote oder sterbende Zellen mit kompromittierten Membranen zu identifizieren. Zu den etablierten Farbstoffen in diesem Bereich gehören Propidiumiodid (PI) und neuere Alternativen wie ToTo-3-Iodid. Dieser Leitfaden bietet eine detaillierte vergleichende Analyse beider Farbstoffe, unterstützt durch quantitative Daten und experimentelle Protokolle, um Forschern bei der Auswahl des geeigneten Reagenzes für ihre spezifischen Anwendungen zu helfen.

Wirkmechanismus und grundlegende Prinzipien

Sowohl this compound als auch Propidiumiodid sind interkalierende Nukleinsäurefarbstoffe, die aufgrund ihrer chemischen Struktur die intakte Plasmamembran lebender Zellen nicht passieren können. Gelangen sie jedoch in Zellen mit geschädigter Membran, binden sie an doppelsträngige DNA (und in geringerem Maße an RNA), was zu einer signifikanten Steigerung ihrer Fluoreszenzquantenausbeute führt. Diese Eigenschaft ermöglicht eine klare Unterscheidung zwischen lebenden (nicht-fluoreszierenden) und toten (hell fluoreszierenden) Zellen.

Propidiumiodid (PI) ist ein Phenanthridinium-Farbstoff, der seit Jahrzehnten als Goldstandard für die Viabilitätsfärbung, insbesondere in der Durchflusszytometrie, gilt.[1][2][3] Nach der Interkalation in die DNA-Doppelhelix wird seine Fluoreszenz um das 20- bis 30-fache verstärkt.[1][3][4]

This compound-Iodid gehört zur Familie der dimeren Cyanin-Farbstoffe.[5] Diese Farbstoffe zeichnen sich durch eine außergewöhnlich hohe Affinität zu Nukleinsäuren aus.[5] this compound ist in Lösung praktisch nicht fluoreszierend und emittiert erst nach Bindung an DNA ein helles, fernrotes Fluoreszenzsignal.[5] Diese Eigenschaft sorgt für ein exzellentes Signal-Rausch-Verhältnis.

Quantitative Daten und Eigenschaften im Vergleich

Die Auswahl des passenden Farbstoffs hängt maßgeblich von den spezifischen experimentellen Anforderungen ab, wie z.B. dem verwendeten Instrumentarium und der Notwendigkeit von Multiplex-Analysen mit anderen Fluorophoren. Die folgende Tabelle fasst die wichtigsten quantitativen und qualitativen Eigenschaften von this compound und Propidiumiodid zusammen.

EigenschaftThis compound IodidPropidiumiodid (PI)Referenz(en)
Chemische Klasse Symmetrisches Cyanin-DimerPhenanthridinium-Verbindung[5]
Anregungsmaximum (an DNA gebunden) ca. 642 nmca. 535 nm[5],[1][2][3]
Emissionsmaximum (an DNA gebunden) ca. 661 nmca. 617 nm[5],[1][2][3]
Fluoreszenzfarbe FernrotOrange-Rot[5],[1]
Zellpermeabilität Membran-impermeabelMembran-impermeabel[5],[1][2][3]
Bindungsziel Nukleinsäuren (DNA/RNA)Nukleinsäuren (DNA/RNA)[5],[1][6]
Laser-Kompatibilität HeNe (633 nm), Rot (z.B. 640 nm)Blau (488 nm), Grün (532 nm)[2],[6]
Vorteile Fernrote Emission minimiert Autofluoreszenz; Geringe spektrale Überlappung mit gängigen Fluorophoren (FITC, PE); Hohe Affinität und SensitivitätWeit verbreitet und gut charakterisiert; Kostengünstig; Robuste Leistung[6][7]
Nachteile Höhere KostenBreites Emissionsspektrum kann zu spektraler Überlappung führen; Geringere Sensitivität im Vergleich zu Cyanin-Dimeren[8]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die allgemeine Vorgehensweise zur Färbung von Säugetierzellen in Suspension für die Analyse mittels Durchflusszytometrie. Die Konzentrationen und Inkubationszeiten sollten für spezifische Zelltypen und experimentelle Bedingungen optimiert werden.

Protokoll 1: Viabilitätsfärbung mit Propidiumiodid (PI)

Materialien:

  • Zellsuspension in Puffer (z.B. PBS oder FACS-Puffer)

  • Propidiumiodid-Stammlösung (z.B. 1 mg/mL in Wasser)

  • RNase A (optional, zur Sicherstellung reiner DNA-Färbung)

  • Durchflusszytometer

Durchführung:

  • Zellernte und Waschen: Zentrifugieren Sie die Zellen und resuspendieren Sie das Zellpellet in 1 mL eiskaltem PBS. Passen Sie die Zellkonzentration auf ca. 1 x 10⁶ Zellen/mL an.

  • (Optional) RNase-Behandlung: Fügen Sie RNase A zu einer Endkonzentration von 50-100 µg/mL hinzu und inkubieren Sie für 30 Minuten bei 37°C, um eine RNA-Färbung zu verhindern.

  • PI-Färbung: Geben Sie die PI-Stammlösung direkt zur Zellsuspension. Eine Endkonzentration von 0,5-1 µg/mL ist in der Regel ausreichend.[6]

  • Inkubation: Mischen Sie die Suspension vorsichtig und inkubieren Sie sie für 5-10 Minuten bei Raumtemperatur im Dunkeln.[6] Eine Inkubation auf Eis kann ebenfalls durchgeführt werden, um den Zellstoffwechsel zu verlangsamen.

  • Analyse: Analysieren Sie die Proben umgehend mittels Durchflusszytometrie.[6] PI wird typischerweise mit einem 488 nm oder 561 nm Laser angeregt und die Emission in einem Kanal für orange-rote Fluoreszenz (z.B. 610/20 nm Bandpassfilter) detektiert. Lebende Zellen erscheinen als PI-negative Population, während tote Zellen eine hohe PI-Fluoreszenz aufweisen.

Protokoll 2: Viabilitätsfärbung mit this compound Iodid

Materialien:

  • Zellsuspension in Puffer (z.B. PBS)

  • This compound Iodid Stammlösung (z.B. 1 mM in DMSO)

  • Durchflusszytometer mit einem roten Laser (z.B. 633 nm oder 640 nm)

Durchführung:

  • Zellernte und Waschen: Bereiten Sie die Zellen wie in Protokoll 1, Schritt 1, beschrieben vor.

  • Verdünnung des Farbstoffs: Verdünnen Sie die this compound-Stammlösung in PBS oder dem verwendeten Puffer. Eine Endkonzentration im Bereich von 0,5-1 µM wird empfohlen. Hinweis: Da this compound in DMSO gelöst ist, stellen Sie sicher, dass die Endkonzentration von DMSO in der Zellsuspension unbedenklich ist (typischerweise < 0,1%).

  • This compound-Färbung: Geben Sie den verdünnten this compound-Farbstoff zur Zellsuspension und mischen Sie vorsichtig.

  • Inkubation: Inkubieren Sie die Zellen für 15-30 Minuten bei Raumtemperatur oder 37°C im Dunkeln. Die optimale Inkubationszeit kann je nach Zelltyp variieren.

  • Analyse: Analysieren Sie die Proben mittels Durchflusszytometrie unter Verwendung eines roten Lasers (z.B. 633 nm) zur Anregung. Detektieren Sie die fernrote Emission mit einem geeigneten Filter (z.B. 660/20 nm Bandpassfilter).

Visualisierungen

Die folgenden Diagramme illustrieren den grundlegenden Mechanismus der Viabilitätsfärbung und den allgemeinen experimentellen Arbeitsablauf.

Mechanism cluster_0 Lebende Zelle cluster_1 Tote Zelle LiveCell Intakte Zellmembran Nucleus_Live Nukleus (DNA) DeadCell Kompromittierte Zellmembran Nucleus_Dead Nukleus (DNA) DeadCell->Nucleus_Dead Bindung an DNA Fluorescence Signal Nucleus_Dead->Fluorescence Fluoreszenzsignal Dye This compound oder PI (Membran-impermeabel) Dye->LiveCell Kein Eintritt Dye->DeadCell Eintritt

Abbildung 1: Mechanismus der Viabilitätsfärbung.

Workflow start Zellsuspension (lebende & tote Zellen) stain Inkubation mit This compound oder PI start->stain wash (Optional) Waschen stain->wash acquire Datenerfassung (Durchflusszytometrie) wash->acquire analyze Analyse acquire->analyze

Abbildung 2: Allgemeiner Arbeitsablauf der Viabilitätsanalyse.

Zusammenfassung und Empfehlungen

Die Wahl zwischen this compound und Propidiumiodid hängt stark vom experimentellen Kontext ab.

Propidiumiodid bleibt eine ausgezeichnete, kostengünstige und zuverlässige Wahl für einfache Viabilitätsanalysen, bei denen keine spektrale Überlappung mit anderen Fluorophoren zu erwarten ist. Es ist ideal für Routinetests und wenn ein Durchflusszytometer mit Standardkonfiguration (z.B. blauer Laser) verwendet wird.

This compound ist die überlegene Alternative für komplexe, mehrfarbige Experimente.[6] Seine fernrote Emission (angeregt durch einen roten Laser) vermeidet die spektrale Überlappung mit häufig genutzten Fluorophoren im grünen und gelben Bereich (z.B. FITC, GFP, PE, RFP).[6] Dies eliminiert die Notwendigkeit einer aufwändigen Fluoreszenzkompensation und verbessert die Datenqualität. Darüber hinaus ist die Anregung im langwelligen Bereich vorteilhaft, da sie die zelluläre Autofluoreszenz, die oft im blauen und grünen Spektrum auftritt, deutlich reduziert.[1] Die hohe Affinität und das daraus resultierende starke Signal machen this compound besonders wertvoll für Proben mit geringer Zellzahl oder wenn höchste Sensitivität gefordert ist.[6] Eine Studie fand zudem, dass das verwandte TO-PRO-3 eine spezifischere Kernfärbung ohne zytoplasmatisches Hintergrundsignal im Vergleich zu PI zeigte.[7]

Zusammenfassend lässt sich sagen, dass Forscher, die Multiparameter-Analysen durchführen oder Probleme mit Autofluoreszenz haben, erheblich von der Verwendung von this compound profitieren werden. Für grundlegende Viabilitätsprüfungen bleibt PI ein bewährtes und valides Werkzeug.

References

A Comparative Guide to Quantitative DNA Analysis: ToTo-3 vs. Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of DNA is a cornerstone of molecular biology. The choice of fluorescent dye is critical for achieving sensitive and reliable results. This guide provides an objective comparison of ToTo-3 with other widely used DNA quantification dyes: PicoGreen, DAPI, and Hoechst 33258. We will delve into their performance characteristics, supported by experimental data, to facilitate an informed decision for your specific research needs.

Introduction to Fluorescence-Based DNA Quantification

Fluorescence-based methods offer a significant advantage over traditional UV absorbance by providing higher sensitivity and specificity for DNA. These assays utilize dyes that exhibit a substantial increase in fluorescence quantum yield upon binding to DNA. The intensity of the emitted fluorescence is directly proportional to the amount of DNA in the sample, allowing for precise quantification when compared against a standard curve of known DNA concentrations. This guide will compare the utility of four such dyes: the carbocyanine dimer this compound, the cyanine (B1664457) dye PicoGreen, and the bisbenzimidazole dyes DAPI and Hoechst 33258.

Performance Comparison of DNA Quantification Dyes

The selection of an appropriate fluorescent dye depends on several factors, including the required sensitivity, the expected range of DNA concentrations, the presence of potential inhibitors, and the available instrumentation. The following table summarizes the key performance characteristics of this compound and its alternatives.

FeatureThis compoundPicoGreenDAPIHoechst 33258
Excitation Max (nm) ~642~480~358~350
Emission Max (nm) ~660~520~461~450-457
Sensitivity HighExtremely High (as low as 25 pg/mL)ModerateHigh (around 10 ng/mL)
Dynamic Range N/A in solution-based assay from results~4 orders of magnitude (1 ng/mL - 1000 ng/mL)[1]N/A in solution-based assay from results~3 orders of magnitude (10 ng/mL - 1 µg/mL)[1]
Specificity Binds to dsDNA, ssDNA, and RNAHighly selective for dsDNA over ssDNA and RNAPreferentially binds to AT-rich regions of dsDNAPreferentially binds to AT-rich regions of dsDNA
Cell Permeability ImpermeantImpermeantPermeant (to some extent)Permeant (Hoechst 33342 > 33258)
Primary Applications Nuclear and chromosome counterstaining, dead cell indicatorHigh-sensitivity DNA quantification in solutionNuclear staining in fixed and live cells, cell cycle analysisNuclear staining in fixed and live cells, cell cycle analysis

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate DNA quantification. Below are representative protocols for each dye.

This compound DNA Quantification Protocol (Adapted)

While this compound is predominantly used for staining nucleic acids within cells, a solution-based assay can be adapted from protocols for other high-affinity DNA binding dyes.

  • Reagent Preparation :

    • Prepare a 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

    • Prepare a stock solution of this compound iodide in DMSO.

    • On the day of use, prepare a working solution of this compound by diluting the stock solution in 1X TE buffer. The optimal concentration should be determined empirically but can start in the low micromolar range. Protect the working solution from light.

  • Standard Curve Preparation :

    • Prepare a series of DNA standards (e.g., calf thymus DNA) of known concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 ng/mL) in 1X TE buffer.

  • Assay Procedure :

    • In a black 96-well microplate, add 100 µL of each DNA standard or unknown sample per well.

    • Add 100 µL of the this compound working solution to each well.

    • Mix thoroughly by pipetting.

    • Incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement :

    • Measure the fluorescence using a microplate reader with excitation and emission wavelengths set to approximately 642 nm and 660 nm, respectively.

    • Generate a standard curve by plotting fluorescence intensity versus DNA concentration and determine the concentration of unknown samples.

PicoGreen dsDNA Quantification Protocol

PicoGreen is renowned for its high sensitivity and specificity for dsDNA.

  • Reagent Preparation :

    • Prepare a 1X TE buffer.

    • Allow the PicoGreen reagent to come to room temperature.

    • Prepare the aqueous working solution of PicoGreen by making a 1:200 dilution of the concentrated DMSO solution in 1X TE buffer. This solution should be prepared fresh and protected from light.

  • Standard Curve Preparation :

    • Prepare a 2 µg/mL stock solution of dsDNA in TE buffer.

    • Create a dilution series of DNA standards ranging from 1 ng/mL to 1000 ng/mL.

  • Assay Procedure :

    • Add 100 µL of each DNA standard or unknown sample to individual wells of a black 96-well microplate.

    • Add 100 µL of the PicoGreen working solution to each well.

    • Mix gently and incubate for 2-5 minutes at room temperature, protected from light.

  • Measurement :

    • Measure the fluorescence with excitation at ~480 nm and emission at ~520 nm.

    • Plot the fluorescence intensity against the DNA concentration to generate a standard curve.

DAPI DNA Quantification Protocol

DAPI is commonly used for nuclear staining but can be adapted for DNA quantification in solution.

  • Reagent Preparation :

    • Prepare a DAPI stock solution (e.g., 1 mg/mL in deionized water) and store it protected from light at 4°C or -20°C.

    • Prepare a DAPI working solution by diluting the stock solution in a suitable assay buffer (e.g., 100 mM NaCl, 10 mM EDTA, 10 mM Tris, pH 7.0) to a final concentration of approximately 1-10 µg/mL.

  • Standard Curve Preparation :

    • Prepare a dilution series of known DNA concentrations in the assay buffer.

  • Assay Procedure :

    • Mix the DNA standards or samples with the DAPI working solution in a black microplate.

    • Incubate for 5-10 minutes at room temperature.

  • Measurement :

    • Measure fluorescence with excitation around 358 nm and emission around 461 nm.

    • Construct a standard curve to determine the concentration of the unknown samples.

Hoechst 33258 DNA Quantification Protocol

Hoechst dyes are a popular choice for DNA quantification, particularly in cell-based assays.

  • Reagent Preparation :

    • Prepare a 10X TNE buffer (100 mM Tris-HCl, 10 mM EDTA, 2 M NaCl, pH 7.4).

    • Prepare a 1X TNE working buffer by diluting the 10X stock with distilled water.

    • Prepare a Hoechst 33258 stock solution (e.g., 1 mg/mL in distilled water).

    • Prepare a Hoechst dye working solution (e.g., 200 ng/mL) in 1X TNE buffer. Prepare this solution fresh daily and protect it from light.

  • Standard Curve Preparation :

    • Prepare a DNA stock solution (e.g., 1 mg/mL) and create a serial dilution in 1X TNE buffer to generate standards from approximately 10 ng/mL to 1000 ng/mL.

  • Assay Procedure :

    • Mix equal volumes of the DNA standards or unknown samples with the Hoechst dye working solution in a black microplate.

    • Incubate for approximately 15 minutes at room temperature.

  • Measurement :

    • Measure fluorescence with excitation at ~350 nm and emission at ~450 nm.

    • Generate a standard curve and calculate the concentration of the unknown samples.

Experimental Workflow

The general workflow for fluorescence-based DNA quantification is illustrated below. This process involves preparing the dye and DNA standards, performing the assay in a microplate, and measuring the fluorescence to determine the DNA concentration.

DNA_Quantification_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Reagent_Prep Prepare Dye Working Solution Add_Dye Add Dye Working Solution to Wells Reagent_Prep->Add_Dye Standard_Prep Prepare DNA Standard Curve Plate_Setup Pipette Standards & Samples into Microplate Standard_Prep->Plate_Setup Plate_Setup->Add_Dye Incubate Incubate at Room Temp (in dark) Add_Dye->Incubate Read_Fluorescence Measure Fluorescence in Plate Reader Incubate->Read_Fluorescence Analyze_Data Generate Standard Curve & Calculate Concentrations Read_Fluorescence->Analyze_Data

Figure 1. A generalized workflow for fluorescence-based DNA quantification assays.

Conclusion and Recommendations

The choice of a fluorescent dye for DNA quantification is a critical decision that impacts the accuracy and sensitivity of experimental results.

  • This compound is a high-affinity nucleic acid stain with far-red fluorescence, making it an excellent choice for nuclear and chromosome counterstaining in multicolor imaging experiments where minimizing spectral overlap is crucial. While not as commonly used for solution-based quantification, its strong fluorescence enhancement upon binding to nucleic acids suggests its potential in this application, particularly when red-shifted excitation and emission are required.

  • PicoGreen stands out for its exceptional sensitivity and high specificity for dsDNA, making it the gold standard for applications requiring the quantification of very low amounts of DNA, such as in next-generation sequencing library preparation.[2] Its broad dynamic range is also a significant advantage.

  • DAPI and Hoechst 33258 are well-established, cost-effective dyes that are particularly useful for cell-based assays due to their ability to permeate cell membranes (to varying degrees). They are suitable for DNA quantification when high sensitivity is not the primary concern and are widely used in fluorescence microscopy and flow cytometry for determining cell cycle status.

For researchers focused on obtaining the most sensitive and accurate quantification of purified dsDNA in solution, PicoGreen is the recommended choice. For applications involving live-cell imaging or when a far-red signal is necessary to avoid spectral overlap with other fluorophores, This compound presents a valuable alternative, although its performance in solution-based quantification assays is less documented. DAPI and Hoechst 33258 remain reliable and economical options for cell-based DNA content analysis. Ultimately, the optimal dye will align with the specific demands of the experimental design and the available instrumentation.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling ToTo-3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ToTo-3 iodide, a far-red fluorescent nucleic acid stain. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

This compound is a high-affinity, cell-impermeant cyanine (B1664457) dye that exhibits a strong fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[1][2] Its primary application lies in identifying dead cells, as it can only traverse compromised cell membranes to stain the nucleus.[1][3] While an invaluable tool, its DNA-binding nature necessitates careful handling and disposal to mitigate potential risks.

Personal Protective Equipment (PPE) for Handling this compound

Appropriate personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the recommended PPE when working with this compound, based on the Safety Data Sheet (SDS) for Thiazole Red Homodimer (this compound) in DMSO.

Body PartRecommended PPESpecifications & Best Practices
Eyes Safety Goggles with Side-ShieldsEnsure a snug fit to protect against splashes of the dye solution.
Hands Chemical-Resistant GlovesNitrile gloves are a suitable option. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Body Laboratory CoatA buttoned lab coat provides a barrier against spills and splashes.
Respiratory Use in a Well-Ventilated AreaWork in a chemical fume hood to avoid inhalation of vapors or aerosols.

Experimental Protocol: Dead Cell Staining with this compound

This protocol provides a general guideline for using this compound to identify dead cells in a mammalian cell culture population. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound iodide solution (typically 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filters for far-red fluorescence (Excitation/Emission maxima: ~642/660 nm)[1][4]

  • Optional: A cell-permeant nuclear counterstain (e.g., Hoechst 33342) to visualize the entire cell population.

Procedure:

  • Cell Preparation: Culture cells under desired experimental conditions.

  • Reagent Preparation:

    • Allow the this compound stock solution to warm to room temperature.

    • Prepare a fresh working solution of this compound in PBS or cell culture medium. A final concentration between 0.1 µM and 1 µM is a good starting point.

  • Staining:

    • Aspirate the cell culture medium from the cells.

    • Gently wash the cells once with PBS.

    • Add the this compound working solution to the cells, ensuring the entire surface is covered.

    • Incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the this compound staining solution.

    • Wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.

  • Imaging:

    • Add fresh PBS or imaging medium to the cells.

    • Visualize the cells using a fluorescence microscope. Dead cells will exhibit bright far-red fluorescence in the nucleus.

Operational and Disposal Plans

Storage and Handling:

  • Store the this compound stock solution at -20°C, protected from light.

  • Handle this compound in a designated area, preferably within a chemical fume hood, to minimize exposure.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Prevent the formation of aerosols.

Disposal:

As a potential mutagen due to its DNA-binding properties, this compound and all contaminated materials must be disposed of as hazardous chemical waste.

  • Liquid Waste: Collect all solutions containing this compound (e.g., staining solutions, washes) in a designated, labeled hazardous waste container.

  • Solid Waste: Dispose of all materials that have come into contact with this compound, including pipette tips, gloves, and culture vessels, in a designated solid hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this compound solutions down the drain.

This compound Mechanism of Action

This compound's utility as a dead-cell indicator stems from its inability to cross the intact plasma membrane of live cells. In cells with compromised membranes, the dye enters and intercalates into the double-stranded DNA within the nucleus. This binding event leads to a dramatic increase in its fluorescence quantum yield, causing the nuclei of dead cells to fluoresce brightly when excited with an appropriate light source.

ToTo3_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_live_cell Live Cell cluster_dead_cell Dead Cell ToTo3_free This compound (Free) Live_Membrane Intact Plasma Membrane ToTo3_free->Live_Membrane Impermeable Dead_Membrane Compromised Plasma Membrane ToTo3_free->Dead_Membrane Permeable Live_Nucleus Nucleus Live_DNA dsDNA Dead_Nucleus Nucleus Dead_Membrane->Dead_Nucleus Enters Cell Intercalated_DNA This compound Intercalated in dsDNA (High Fluorescence)

Caption: Mechanism of this compound as a dead-cell stain.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.